(-)-Isolariciresinol 9'-O-glucoside
Description
Structure
3D Structure
Properties
CAS No. |
143236-04-8 |
|---|---|
Molecular Formula |
C26H34O11 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-19-6-12(3-4-17(19)29)22-15-8-18(30)20(35-2)7-13(15)5-14(9-27)16(22)11-36-26-25(33)24(32)23(31)21(10-28)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21-,22-,23-,24+,25-,26-/m1/s1 |
InChI Key |
AHYOMNWKYGMYMB-PBJGOBETSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@H]([C@@H]([C@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
(-)-Isolariciresinol 9'-O-glucoside: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of polyphenolic compounds found in plants. Lignans (B1203133) have garnered significant interest in the scientific community due to their potential biological activities, including antioxidant, anti-inflammatory, and estrogenic or anti-estrogenic effects. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, distribution, and analytical methodologies for this compound. It is important to note that while research has been conducted on Isolariciresinol 9'-O-glucoside, specific data for the (-) enantiomer is limited in publicly available literature. Much of the existing research focuses on the (+) enantiomer or does not specify the stereochemistry.
Natural Sources and Distribution
Isolariciresinol 9'-O-glucoside has been identified in a number of plant species. However, quantitative data specifying the concentration of the (-) enantiomer is largely unavailable. The following table summarizes the known plant sources of Isolariciresinol 9'-O-glucoside, without explicit differentiation of the enantiomers unless stated.
| Plant Species | Family | Plant Part | Reference |
| Oplopanax elatus | Araliaceae | - | [1] |
| Oplopanax horridus (Devil's Club) | Araliaceae | Root bark | [2] |
| Hedysarum setigerum | Fabaceae | Aerial part | [3] |
Note: The stereochemistry of Isolariciresinol 9'-O-glucoside is not always specified in the cited literature. Further enantioselective analysis is required to determine the precise distribution of the (-) enantiomer.
Experimental Protocols
Detailed experimental protocols for the extraction, isolation, and quantification of this compound are not explicitly detailed in the available literature. However, a general workflow can be constructed based on established methods for the analysis of lignans from plant materials.[4] The crucial step for isolating the (-) enantiomer is the application of chiral chromatography.
Extraction of Lignans from Plant Material
A common method for extracting lignans involves solvent extraction from dried and ground plant material.
-
Sample Preparation: The plant material (e.g., root bark) is dried and finely ground to increase the surface area for extraction.
-
Solvent Extraction: A sequential extraction is often recommended.[4]
-
Defatting: The plant powder is first extracted with a non-polar solvent, such as hexane, to remove lipids and other non-polar compounds.
-
Lignan Extraction: The defatted material is then extracted with a more polar solvent, typically a mixture of ethanol/water or acetone/water, to isolate the lignan glycosides.[4] This can be performed using techniques such as maceration, soxhlet extraction, or ultrasound-assisted extraction.
-
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude lignan extract.
Isolation and Purification
The crude extract, containing a mixture of compounds, requires further purification to isolate Isolariciresinol 9'-O-glucoside.
-
Flash Chromatography: The crude extract can be subjected to flash chromatography on a silica (B1680970) gel or reversed-phase C18 column for initial fractionation.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification is typically achieved using preparative HPLC. A reversed-phase C18 column is commonly used with a gradient elution system, for instance, a mixture of water (often with a small amount of acid like formic or acetic acid) and acetonitrile (B52724) or methanol.[5] Fractions are collected and monitored by analytical HPLC to identify those containing the target compound.
Enantioselective Separation and Quantification
To separate and quantify the (-) and (+) enantiomers of Isolariciresinol 9'-O-glucoside, chiral HPLC is necessary.[4][6]
-
Chiral HPLC Column: A chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of enantiomers.[7]
-
Mobile Phase: The choice of mobile phase depends on the type of chiral column used and can be either in normal-phase (e.g., hexane/isopropanol) or reversed-phase mode (e.g., acetonitrile/water).[7]
-
Detection: Detection is typically performed using a UV detector, as lignans absorb UV light. For more sensitive and specific quantification, a mass spectrometer (MS) can be coupled to the HPLC system (HPLC-MS).[5]
-
Quantification: Quantification of this compound is achieved by creating a calibration curve using a certified reference standard of the pure compound. The concentration in the sample is then determined by comparing its peak area to the calibration curve.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Research on the biological activity of lignans often focuses on their interaction with estrogen receptors and their antioxidant properties, but specific pathways for this particular enantiomer have not been elucidated.
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for the extraction, purification, and enantioselective analysis of this compound from plant sources.
Conclusion
The study of this compound is an emerging area of natural product research. While its presence is suggested in several plant species, there is a clear need for more targeted research to quantify its distribution and concentration in nature. The development and validation of specific analytical methods for the routine analysis of this particular enantiomer are crucial for advancing our understanding of its pharmacological properties and potential therapeutic applications. The experimental workflow outlined in this guide provides a solid foundation for researchers to build upon in their efforts to isolate and characterize this promising lignan glycoside. Further investigation is also warranted to elucidate the specific signaling pathways and biological targets of this compound to fully understand its mechanism of action.
References
- 1. Isolariciresinol 9'-O-beta-D-glucoside | C26H34O11 | CID 74191750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Isolariciresinol 9'-O-glucoside | CAS:63358-12-3 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and stereochemical characterization of lignans in flaxseed and pumpkin seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide on the Biosynthetic Pathway of (-)-Isolariciresinol 9'-O-glucoside in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isolariciresinol (B15240900) 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans (B1203133), a diverse class of phenylpropanoid derivatives, have garnered significant attention from the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Understanding the intricate biosynthetic pathway of these compounds is paramount for their targeted production through metabolic engineering, as well as for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of (-)-Isolariciresinol 9'-O-glucoside, detailing the enzymatic steps, presenting available quantitative data, outlining experimental protocols, and visualizing the pathway and its regulation.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that provides the necessary precursors for a vast array of natural products. The pathway can be broadly divided into three main stages:
-
Phenylpropanoid Pathway: The initial steps involve the conversion of the amino acid L-phenylalanine into monolignols, the primary building blocks of lignans.
-
Lignan Backbone Formation: This stage involves the stereospecific coupling of two monolignol units to form the basic lignan skeleton, followed by a series of enzymatic modifications.
-
Final Glycosylation Step: The final step involves the attachment of a glucose moiety to the isolariciresinol (B191591) backbone to yield this compound.
The detailed enzymatic steps are outlined below:
Phenylpropanoid Pathway
The synthesis of the monolignol precursor, coniferyl alcohol, begins with L-phenylalanine and proceeds through the following key enzymatic reactions:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to cinnamaldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final reduction step to produce coniferyl alcohol.
Lignan Backbone Formation and Modification
The formation of the core lignan structure and its subsequent modifications are as follows:
-
Dirigent Proteins (DIR): These proteins control the stereoselective coupling of two coniferyl alcohol radicals to produce (-)-pinoresinol (B158572). This step is crucial for determining the chirality of the final lignan products.
-
Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of (-)-pinoresinol to (-)-lariciresinol (B1260115) and then to (-)-secoisolariciresinol.[1][2] PLRs exhibit stereospecificity, and different isoforms can lead to different lignan enantiomers.[3]
-
Conversion of Secoisolariciresinol (B192356) to Isolariciresinol: The enzymatic step responsible for the conversion of (-)-secoisolariciresinol to (-)-isolariciresinol has not yet been fully elucidated and represents a significant knowledge gap in the pathway. This conversion likely involves an intramolecular cyclization.
Final Glycosylation
-
UDP-Glycosyltransferase (UGT): The final step is the glycosylation of (-)-isolariciresinol at the 9'-hydroxyl group to form this compound. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). While several UGTs involved in lignan biosynthesis have been identified, the specific enzyme responsible for this particular glycosylation has not been definitively characterized.[4] Plant UGTs are a large and diverse family of enzymes that transfer a glycosyl moiety from a UDP-sugar donor to a wide range of acceptor molecules.[5]
Quantitative Data
The following table summarizes the available quantitative data for the key enzymes involved in the lignan biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the plant species, isoenzyme, and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | kcat (s⁻¹) | Source Organism | Reference |
| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | ~25 | ~17 µmol/h/mg | - | Forsythia intermedia | [6] |
| (+)-Lariciresinol | ~122 | ~27 µmol/h/mg | - | Forsythia intermedia | [6] | |
| Secoisolariciresinol Dehydrogenase (SIRD) | (-)-Secoisolariciresinol | - | - | - | Podophyllum peltatum | [7] |
Data for the conversion of secoisolariciresinol to isolariciresinol and the final glycosylation step are not available due to the uncharacterized nature of the enzymes.
Experimental Protocols
This section provides detailed methodologies for the key enzymes in the biosynthetic pathway.
Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay
Objective: To determine the enzymatic activity of PLR by monitoring the NADPH-dependent reduction of pinoresinol (B1678388) or lariciresinol.
Materials:
-
Enzyme source: Purified recombinant PLR or plant protein extract.
-
Substrate: (+)-Pinoresinol or (+)-Lariciresinol (typically dissolved in a minimal amount of DMSO and then diluted in buffer).
-
Cofactor: NADPH.
-
Buffer: 100 mM Tris-HCl or potassium phosphate (B84403) buffer, pH 7.5.
-
Spectrophotometer or HPLC system.
Protocol:
-
Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture (total volume of 200 µL):
-
100 mM Tris-HCl buffer (pH 7.5)
-
200 µM NADPH
-
50 µM Substrate ((+)-Pinoresinol or (+)-Lariciresinol)
-
1-5 µg of purified enzyme or 10-50 µg of plant protein extract.
-
-
Initiation of Reaction: Add the enzyme to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding 20 µL of 1 M HCl or by adding an equal volume of methanol (B129727) for HPLC analysis.
-
Analysis:
-
Spectrophotometric Method: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
HPLC Method: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC (e.g., C18 column) to separate and quantify the substrate and product(s). A suitable mobile phase gradient would be acetonitrile (B52724) and water (both with 0.1% formic acid). Detection can be performed using a UV detector at 280 nm or by mass spectrometry for higher sensitivity and specificity.
-
Secoisolariciresinol Dehydrogenase (SIRD) Enzyme Assay
Objective: To measure the activity of SIRD by monitoring the NAD⁺-dependent oxidation of secoisolariciresinol to matairesinol (B191791) (as a proxy for isolariciresinol formation in related pathways).
Materials:
-
Enzyme source: Purified recombinant SIRD or plant protein extract.
-
Substrate: (-)-Secoisolariciresinol.
-
Cofactor: NAD⁺.
-
Buffer: 100 mM Tris-HCl buffer, pH 8.8.
-
HPLC-MS system.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture (total volume of 100 µL):
-
100 mM Tris-HCl buffer (pH 8.8)
-
1 mM NAD⁺
-
100 µM (-)-Secoisolariciresinol
-
5-10 µg of purified enzyme or 20-100 µg of plant protein extract.
-
-
Initiation of Reaction: Start the reaction by adding the enzyme.
-
Incubation: Incubate at 30°C for 1-4 hours.
-
Termination of Reaction: Stop the reaction by adding an equal volume of methanol.
-
Analysis: Analyze the reaction mixture by LC-MS to identify and quantify the product, matairesinol. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is suitable. The product can be identified by its mass-to-charge ratio and fragmentation pattern.
UDP-Glycosyltransferase (UGT) Enzyme Assay
Objective: To determine the activity of a UGT in glycosylating a lignan substrate.
Materials:
-
Enzyme source: Purified recombinant UGT or microsomal fraction from plant tissue.
-
Substrate: (-)-Isolariciresinol (or other lignan aglycone).
-
Sugar donor: UDP-glucose.
-
Buffer: 100 mM potassium phosphate buffer, pH 7.0.
-
HPLC-MS system.
Protocol:
-
Reaction Mixture Preparation: Prepare the following reaction mixture (total volume of 50 µL):
-
100 mM potassium phosphate buffer (pH 7.0)
-
1 mM UDP-glucose
-
50 µM (-)-Isolariciresinol
-
1-5 µg of purified enzyme or 20-50 µg of microsomal protein.
-
-
Initiation of Reaction: Add the enzyme to initiate the reaction.
-
Incubation: Incubate at 30°C for 30-120 minutes.
-
Termination of Reaction: Stop the reaction by adding 100 µL of methanol.
-
Analysis: Analyze the formation of the glycosylated product by LC-MS. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) can be used. The product is identified by its characteristic mass shift corresponding to the addition of a glucose moiety.
Signaling Pathways and Regulation
The biosynthesis of lignans is tightly regulated at multiple levels, including transcriptional and post-transcriptional control. While the specific regulation of the (-)-isolariciresinol branch is not fully understood, general regulatory mechanisms of the phenylpropanoid and lignan pathways provide valuable insights.
Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is controlled by a network of transcription factors, primarily from the MYB and NAC families.[8] These transcription factors can be induced by various developmental cues and environmental stresses, such as wounding and pathogen attack, indicating a role for lignans in plant defense.
Hormonal and Elicitor Regulation: Plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) have been shown to modulate the expression of lignan biosynthetic genes.[9] Elicitors, molecules that trigger defense responses, can also enhance lignan production.
Below is a simplified representation of the regulatory network influencing lignan biosynthesis.
Caption: Simplified regulatory network of lignan biosynthesis in plants.
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
The following diagram outlines a typical workflow for the characterization of a biosynthetic enzyme.
Caption: A general experimental workflow for the characterization of a biosynthetic enzyme.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is a complex and highly regulated process that begins with the phenylpropanoid pathway and involves a series of specific enzymatic reactions. While the general framework of lignan biosynthesis is established, significant gaps in our understanding remain, particularly concerning the conversion of secoisolariciresinol to isolariciresinol and the specific UDP-glycosyltransferase responsible for the final glycosylation step.
Future research should focus on:
-
Identification and characterization of the missing enzymes: Utilizing a combination of transcriptomics, proteomics, and biochemical approaches will be crucial to identify the elusive cyclase and the specific UGT.
-
Comprehensive kinetic analysis: Determining the kinetic parameters for all enzymes in the pathway will provide a quantitative understanding of the metabolic flux and identify potential rate-limiting steps.
-
Elucidation of regulatory mechanisms: Investigating the transcriptional and post-transcriptional regulation of the pathway will enable the development of strategies for targeted metabolic engineering.
A complete understanding of this biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of valuable lignans for pharmaceutical and nutraceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (+)-Isolariciresinol | C20H24O6 | CID 160521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The UDP-Glycosyltransferase (UGT) Superfamily: New Members, New Functions, and Novel Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Secoisolariciresinol - Explore the Science & Experts | ideXlab [idexlab.com]
- 8. Frontiers | Transcriptional and Post-transcriptional Regulation of Lignin Biosynthesis Pathway Genes in Populus [frontiersin.org]
- 9. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isolariciresinol 9'-O-glucoside is a naturally occurring lignan (B3055560) glycoside found in various plant species, including Oplopanax horridus. As a member of the aryltetralin lignan class, it is of interest to the scientific community for its potential biological activities, which are characteristic of this compound class, such as antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of (+)-Isolariciresinol 9'-O-glucoside. It also outlines a general experimental protocol for its isolation and structural elucidation based on established methods for lignan chemistry. While specific biological activities and modulated signaling pathways for this particular glycoside are not yet extensively documented, this guide summarizes the known biological landscape of closely related aryltetralin lignans (B1203133) to provide a foundation for future research and drug discovery efforts.
Chemical Structure and Stereochemistry
(+)-Isolariciresinol 9'-O-glucoside is a complex molecule characterized by a tetrahydronaphthalene core substituted with a 4-hydroxy-3-methoxyphenyl group, two hydroxymethyl groups, a methoxy (B1213986) group, and a glucosyl moiety attached at the 9'-position. The precise stereochemistry is critical for its biological function and has been determined through spectroscopic analysis.
IUPAC Name: (2R,3R,4S,5S,6R)-2-{[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy}-6-(hydroxymethyl)oxane-3,4,5-triol[1]
SMILES (Stereospecific): COC1=CC(=CC=C1O)[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O">C@@H--INVALID-LINK--CO[1]
InChI Key: AHYOMNWKYGMYMB-QBCFYRCNSA-N[2]
Chemical Formula: C₂₆H₃₄O₁₁[1][3][4]
Molecular Weight: 522.54 g/mol [1][3][4]
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties of (+)-Isolariciresinol 9'-O-glucoside.
| Property | Value | Reference |
| Molecular Weight | 522.54 g/mol | [1][3][4] |
| Monoisotopic Mass | 522.21011190 Da | [5] |
| Melting Point | 135 - 138 °C | [5] |
| Appearance | Solid | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Predicted Density | 1.49 g/cm³ | [4] |
Experimental Protocols
While a detailed, step-by-step protocol for the isolation and purification of (+)-Isolariciresinol 9'-O-glucoside is not explicitly available in the reviewed literature, a general workflow can be constructed based on established methods for the separation of lignans from plant sources like Oplopanax horridus.
General Isolation and Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aryltetralin Lignan Glycosides From the Leaves of Viburnum cylindricum and Their Enzyme Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antiplasmodial Activity of Aryltetralone Lignans from Holostylis reniformis - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (-)-Isolariciresinol 9'-O-glucoside, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it explores its potential biological activities by examining relevant signaling pathways.
Physicochemical Properties
This compound is a lignan (B3055560) glycoside, a class of naturally occurring polyphenols found in various plants.[1][2][3] Its core structure consists of an isolariciresinol (B191591) aglycone linked to a glucose moiety at the 9'-position. The physicochemical properties of this compound are summarized in the table below, providing essential data for researchers and drug development professionals.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄O₁₁ | [4] |
| Molecular Weight | 522.54 g/mol | [5] |
| CAS Number | 143236-04-8 | |
| Appearance | Powder | |
| Melting Point | 135 - 138 °C | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695). | |
| IUPAC Name | 2-[[(1R,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |
Spectral Data
Structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
2.1. NMR Spectroscopy
¹H-NMR and ¹³C-NMR are critical for determining the chemical structure. While specific spectral data for the levorotatory (-) form is not detailed in the provided results, the general characteristics of isolariciresinol glucosides can be inferred. The proton and carbon signals of the aromatic rings, the tetrahydronaphthalene core, the methoxy (B1213986) groups, and the glucoside moiety provide a unique fingerprint for identification.[6]
2.2. Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]
Experimental Protocols
The isolation and purification of this compound from plant sources typically involve a multi-step chromatographic process.
3.1. Extraction
-
Plant Material Preparation: The plant material (e.g., roots, stems) is dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent system. Aqueous mixtures of ethanol or methanol (typically 70-100%) are effective for extracting lignan glycosides due to their polarity.[7]
3.2. Purification
A combination of chromatographic techniques is employed for the purification of the target compound.
3.2.1. Column Chromatography
-
Sephadex LH-20 Column Chromatography: The crude extract is often first subjected to size-exclusion chromatography on a Sephadex LH-20 column. This step helps to separate compounds based on their molecular size, with lignan glycosides eluting in specific fractions.[8]
-
Polyamide Resin Column Chromatography: Polyamide resin is effective for separating phenolic compounds like lignans. The extract is loaded onto the column, and a gradient elution with solvents of increasing polarity (e.g., water-ethanol mixtures) is used to separate the components.[9]
3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to obtain a high-purity compound, preparative HPLC is the method of choice.[10][11]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile (B52724) is typically employed.[12]
-
Detection: A UV detector is used to monitor the elution of compounds, and fractions corresponding to the peak of this compound are collected.
3.3. Characterization
The purified compound is characterized using the following methods:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To confirm the chemical structure and stereochemistry.[6]
-
Mass Spectrometry (HRMS): To confirm the molecular formula.[13]
-
Purity Analysis (HPLC): To determine the purity of the final compound.
Below is a generalized workflow for the isolation and purification process.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing Compound Isolariciresinol 9'-O-beta-D-glucoside (FDB018394) - FooDB [foodb.ca]
- 4. Isolariciresinol 9'-O-beta-D-glucoside | C26H34O11 | CID 74191750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+)-Isolariciresinol 9'-O-glucoside | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling (-)-Isolariciresinol 9'-O-glucoside: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and isolation history of the lignan (B3055560) glycoside, (-)-Isolariciresinol 9'-O-glucoside. This document provides a comprehensive overview of the seminal research that first identified this compound, including detailed experimental protocols and quantitative data from its initial characterization.
Initial Discovery and Nomenclature
This compound, a stereoisomer of the more commonly cited (+)-isolariciresinol 9'-O-glucoside, was first discovered and structurally elucidated from common horsetail (B1181666) (Equisetum arvense). The compound is chemically classified as a lignan glycoside.
Chemical Identifiers:
| Property | Value |
| Chemical Name | 2-[[7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Molecular Formula | C₂₆H₃₄O₁₁ |
| Molecular Weight | 522.54 g/mol |
| CAS Number | 143236-04-8 |
Pioneering Isolation from Equisetum arvense
The foundational research on this compound was conducted as part of a comprehensive structural and stereochemical investigation of lignan glycosides from Equisetum arvense. This work led to the first-time isolation and characterization of this specific levorotatory isomer.
Experimental Protocol: Extraction and Isolation
The following protocol outlines the methodology employed for the extraction and isolation of this compound from the aerial parts of Equisetum arvense.
1. Plant Material and Extraction:
-
Plant Material: Air-dried and powdered aerial parts of Equisetum arvense.
-
Extraction Solvent: A mixture of methanol (B129727) and water.
-
Procedure: The powdered plant material was exhaustively extracted with the methanol-water solvent system at room temperature. The resulting extract was then filtered and concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude methanolic extract was suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This typically involves partitioning against:
-
n-hexane (to remove nonpolar constituents)
-
Ethyl acetate
-
n-butanol
-
-
The lignan glycosides, including this compound, were found to concentrate in the n-butanol fraction .
3. Chromatographic Purification:
-
The n-butanol fraction was dried and subjected to multiple chromatographic steps for the purification of the target compound.
-
Initial Separation: Column chromatography on silica (B1680970) gel using a gradient elution system of chloroform and methanol was employed for the initial fractionation of the n-butanol extract.
-
Fine Purification: Fractions enriched with this compound were further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase consisting of a methanol/water or acetonitrile/water gradient.
The isolation workflow is depicted in the following diagram:
Structural Elucidation and Characterization
The structure of the isolated compound was determined through a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data that were instrumental in the initial structural elucidation of this compound.
| Spectroscopic Technique | Key Findings |
| ¹H-NMR | Revealed signals characteristic of a lignan skeleton, including aromatic protons, methoxy (B1213986) groups, and methylene (B1212753) and methine protons of the tetralin ring system. Signals corresponding to a β-glucopyranosyl moiety were also observed. |
| ¹³C-NMR | Confirmed the presence of 26 carbon atoms, consistent with the molecular formula. Resonances for the lignan core and the glucose unit were assigned based on chemical shifts and comparison with related compounds. |
| Mass Spectrometry (MS) | Provided the molecular weight of the compound and fragmentation patterns that supported the proposed structure of a glycoside linked to an isolariciresinol (B191591) core. |
| Circular Dichroism (CD) | The CD spectrum was crucial in determining the absolute stereochemistry of the molecule, confirming it as the levorotatory (-) isomer. |
A logical diagram illustrating the process of structure elucidation is presented below:
This technical guide provides a foundational understanding of the discovery and isolation of this compound. The detailed protocols and data presented are intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in their ongoing work with this and related compounds.
The Biological Role of (-)-Isolariciresinol 9'-O-glucoside in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of secondary metabolites widely distributed in the plant kingdom. While specific research on this particular compound is limited, this guide synthesizes the current understanding of lignan biosynthesis and function to elucidate the probable biological role of this compound in plant metabolism. This document outlines its likely biosynthetic pathway, its function in plant defense through antioxidant activity, and provides generalized experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug development.
Introduction
Lignans (B1203133) are a diverse group of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They play crucial roles in plant defense and development. This compound, a glycosylated form of the lignan isolariciresinol (B191591), has been identified in several plant species. The addition of a glucose moiety generally increases the water solubility and stability of lignans, facilitating their storage in vacuoles and transport within the plant. This guide will delve into the metabolic journey and physiological significance of this compound, drawing upon the broader knowledge of lignan biochemistry.
Biosynthesis of this compound
The biosynthesis of lignans originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway leading to this compound is believed to follow the general scheme of lignan formation.
The initial precursor is the amino acid phenylalanine, which is converted to coniferyl alcohol through a series of enzymatic reactions. Two molecules of coniferyl alcohol then undergo stereospecific coupling, mediated by dirigent proteins and laccases, to form pinoresinol. Pinoresinol is subsequently reduced to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). While the precise enzymatic steps from secoisolariciresinol to isolariciresinol are not fully elucidated, it is hypothesized to involve intramolecular cyclization. Finally, a glycosyltransferase attaches a glucose molecule to the 9'-hydroxyl group of the isolariciresinol aglycone to yield this compound.
Potential Therapeutic Effects of (-)-Isolariciresinol 9'-O-glucoside: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct research on (-)-Isolariciresinol 9'-O-glucoside necessitates the inclusion of data from closely related lignans (B1203133), particularly its aglycone, (±)-isolariciresinol, to infer potential therapeutic effects. This document highlights the current state of knowledge and identifies areas for future investigation.
Introduction
This compound is a lignan (B3055560) glycoside, a class of naturally occurring polyphenols found in various plants. Lignans have garnered significant interest in the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the potential therapeutic effects of this compound, drawing upon available data for the compound and its close structural analogs. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is characterized by a dibenzylbutane lignan core structure with a glucose moiety attached at the 9' position. This glycosylation is known to influence the compound's solubility, stability, and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₃₄O₁₁ |
| Molecular Weight | 522.54 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Methanol (B129727) |
Potential Therapeutic Effects
While direct experimental evidence for this compound is limited, research on its aglycone, isolariciresinol, and other related lignans suggests several potential therapeutic applications.
Antioxidant Activity
Lignans are known to possess significant antioxidant properties, primarily due to their phenolic hydroxyl groups that can scavenge free radicals. The antioxidant potential of (±)-isolariciresinol has been evaluated, providing a strong indication of the likely activity of its glycosylated form.
Table 2: Antioxidant Activity of (±)-Isolariciresinol
| Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| DPPH Radical Scavenging | 53.0 | Not Specified | Not Specified |
| [1] |
Experimental Protocol: DPPH Radical Scavenging Assay (General)
A common method to assess the antioxidant activity of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol. The concentration is adjusted to obtain an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared with the solvent instead of the test compound.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
-
References
The Occurrence and Biological Significance of (-)-Isolariciresinol 9'-O-glucoside in Traditional Medicine: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
(-)-Isolariciresinol 9'-O-glucoside, a lignan (B3055560) glycoside, is a naturally occurring phenolic compound found in various plants utilized in traditional medicine. This technical guide provides a comprehensive overview of its presence in medicinal flora, its associated biological activities, and the molecular pathways it modulates. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action.
Occurrence in Traditional Medicinal Plants
This compound has been identified in several plants with a history of use in traditional medicine. Notably, its presence has been reported in the roots of Averrhoa carambola L., commonly known as star fruit, a plant used in Traditional Chinese Medicine to treat various ailments including arthralgia and diabetes.[1] It has also been reported in Oplopanax elatus, a plant used in traditional Chinese, Russian, and Korean medicine as an adaptogen for various disorders.[2] Additionally, this lignan glycoside is found in Myrsine seguinii, a plant whose durable wood has been traditionally used. While the presence of this compound in these plants is established, comprehensive quantitative data on its concentration remains limited in publicly available literature.
The traditional uses of these plants are diverse. Averrhoa carambola root has been traditionally used as a diuretic, appetite stimulant, antidiarrheal, and febrifuge.[1] Oplopanax elatus is traditionally used to treat conditions such as fever, asthma, and bronchitis.
Quantitative Analysis
The quantification of this compound in plant materials is crucial for standardization and to ensure the quality and efficacy of herbal preparations. While specific quantitative data for this compound is not widely published, the general methodologies for lignan quantification are well-established and can be adapted.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Averrhoa carambola L. | Fruit | (+)-Isolariciresinol 9-O-β-D-glucoside | Data not specified in abstract | Jia et al. (2017) cited in[1] |
Table 1: Reported Occurrence of this compound in a Traditional Medicinal Plant.
Biological Activities and Signaling Pathways
Lignans (B1203133), as a class of compounds, are known for their diverse biological activities, including antioxidant and anti-inflammatory effects. While research specifically on this compound is emerging, studies on structurally related lignan glycosides provide strong indications of its potential mechanisms of action.
Anti-inflammatory Activity
Evidence from related lignans suggests that this compound likely exerts anti-inflammatory effects through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. Studies on other lignan glycosides have demonstrated their ability to inhibit the activation of NF-κB and AP-1, thereby suppressing the inflammatory cascade. For instance, secoisolariciresinol (B192356) diglucoside (SDG) has been shown to decrease local inflammation and suppress NF-κB signaling.[2]
Antioxidant Activity
The antioxidant properties of lignans are well-documented. They can act as free radical scavengers and upregulate endogenous antioxidant defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a suite of antioxidant and detoxification enzymes. The synthetic lignan secoisolariciresinol diglucoside (LGM2605) has been shown to reduce cytotoxicity in an Nrf2-dependent manner in some contexts.[3] It is plausible that this compound also engages this pathway to confer protection against oxidative stress.
Experimental Protocols
The following section details generalized methodologies for the extraction, purification, and quantification of this compound from plant materials, based on established protocols for lignan analysis.
Extraction and Isolation of this compound
Objective: To extract and isolate this compound from dried and powdered plant material.
Methodology:
-
Extraction:
-
The dried and powdered plant material (e.g., roots of Averrhoa carambola) is subjected to extraction with a polar solvent. A common choice is 70-80% aqueous ethanol (B145695) or methanol (B129727).
-
The extraction can be performed using maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.
-
The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Lignan glycosides, being polar, are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Purification:
-
The enriched fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Gradient elution with a suitable solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate the compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the target compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound in a plant extract.
Methodology:
-
Sample Preparation:
-
A known amount of the dried plant extract is accurately weighed and dissolved in a suitable solvent (e.g., methanol).
-
The solution is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution system is commonly employed, consisting of two solvents:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where lignans exhibit maximum absorbance (typically around 280 nm).
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.
-
Visualizing Molecular Pathways and Workflows
To better understand the complex biological processes and experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for the extraction, purification, and quantification of this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound via NF-κB inhibition.
Caption: Proposed antioxidant mechanism of this compound through the Nrf2 pathway.
References
- 1. Traditional Uses, Phytochemical Constituents and Pharmacological Properties of Averrhoa carambola L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Lignan Secoisolariciresinol Diglucoside (LGM2605) Reduces Asbestos-Induced Cytotoxicity in an Nrf2-Dependent and -Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Interpretation of (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for (-)-Isolariciresinol 9'-O-glucoside, a lignan (B3055560) glycoside of interest in pharmaceutical and nutraceutical research. This document is intended to serve as a detailed resource for the identification and characterization of this compound, presenting its key spectral features in a clear and comparative format.
Compound Overview
This compound is a naturally occurring lignan glycoside. Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants and are known for their diverse biological activities. The glycosidic linkage in this molecule involves a glucose unit attached at the 9'-position of the isolariciresinol (B191591) aglycone.
Molecular Formula: C₂₆H₃₄O₁₁[1]
Molecular Weight: 522.54 g/mol [2][3]
CAS Number: 143236-04-8[1]
Spectral Data Summary
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
Detailed ¹³C NMR data for the specific (-) isomer is not fully available in the provided search results. However, data for the (+) isomer, (+)-Isolariciresinol 9'-O-β-D-glucopyranoside, provides a close reference. The chemical shifts are typically recorded in deuterated methanol (B129727) (CD₃OD). The expected spectrum would show 26 distinct carbon signals corresponding to the aglycone and the glucose unit.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) |
| Aglycone Moiety | |
| 1 | |
| 2 | |
| 3 | |
| 4 | |
| 4a | |
| 5 | |
| 6 | |
| 7 | |
| 8 | |
| 8a | |
| 9 | |
| 9' | |
| 1' | |
| 2' | |
| 3' | |
| 4' | |
| 5' | |
| 6' | |
| OMe | |
| OMe | |
| Glucose Moiety | |
| 1'' | |
| 2'' | |
| 3'' | |
| 4'' | |
| 5'' | |
| 6'' |
Note: This table is a template. Specific, experimentally derived and assigned chemical shift values for the (-) isomer are required for accurate interpretation and will be populated as data becomes available.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Tandem mass spectrometry (MS/MS) helps in elucidating the structure by showing characteristic fragmentation patterns.
Table 2: Mass Spectrometry Data for Isolariciresinol 9'-O-glycoside
| Ionization Mode | Adduct | Observed m/z |
| Negative ESI-MS/MS | [M-H]⁻ | 521.20282 |
Note: This data is based on a related isolariciresinol-9-O'-glycoside and serves as a reference.
The fragmentation in negative ion mode is expected to involve the loss of the glucose moiety (162 Da) and further fragmentation of the aglycone.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretching (phenolic and alcoholic) |
| ~2930 | C-H stretching (aliphatic) |
| ~1600, ~1510, ~1460 | C=C stretching (aromatic) |
| ~1270 | Ar-O stretching (ether) |
| ~1030 | C-O stretching (alcoholic) |
Experimental Protocols
The following are generalized protocols for the key experiments used in the spectral analysis of lignan glycosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition: Data is acquired in both positive and negative ion modes to obtain comprehensive fragmentation information. For MS/MS analysis, the parent ion of interest is selected and fragmented using collision-induced dissociation (CID).
Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for Isolation and Spectral Analysis.
Biological Context and Signaling Pathways
This compound is found in plants such as Acanthopanax senticosus, which are known for a variety of bioactive compounds including eleutherosides, polysaccharides, and flavonoids.[4][5] These compounds are associated with neuroprotective, antioxidant, anti-fatigue, and antitumor effects.[4][5] The biological activities of the plant extracts are often attributed to the synergistic effects of their various components.
While specific signaling pathways for this compound are not yet fully elucidated, the known activities of lignans and extracts from Acanthopanax senticosus suggest potential involvement in key cellular pathways. For instance, the antioxidant effects may be mediated through the Keap1/Nrf2/ARE signaling pathway.[4]
The following diagram illustrates a potential signaling pathway that could be influenced by compounds from Acanthopanax senticosus.
Caption: Potential Nrf2-Mediated Antioxidant Pathway.
This guide provides a foundational understanding of the spectral characteristics of this compound. Further research is needed to obtain and publish a complete and assigned spectral dataset for this specific isomer to facilitate its broader investigation and potential therapeutic development.
References
- 1. chemfaces.com [chemfaces.com]
- 2. Isolariciresinol 9'-O-beta-D-glucoside | C26H34O11 | CID 74191750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 5. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-DAD Analysis of (-)-Isolariciresinol 9'-O-glucoside in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of (-)-Isolariciresinol 9'-O-glucoside in plant extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The method described herein is crucial for the quality control of raw plant materials, standardization of herbal extracts, and in various stages of drug discovery and development. This document outlines the necessary steps from sample preparation to data analysis, and includes a summary of typical method validation parameters.
Introduction
Lignans (B1203133) are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a specific lignan (B3055560) glycoside that has garnered interest for its potential therapeutic applications. Accurate and reliable quantification of this compound in plant extracts is essential for research and commercial purposes. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used technique for the separation and quantification of such moderately polar compounds from complex plant matrices.[1][2] This method offers the necessary selectivity and sensitivity for the analysis of lignans.[3]
Experimental Protocols
Sample Preparation and Extraction
The efficient extraction of this compound from the plant matrix is a critical initial step. Lignans can exist as free aglycones or as glycosides, necessitating appropriate solvent systems for effective extraction.
Materials:
-
Dried and powdered plant material
-
n-Hexane (for defatting, if necessary)
-
70-80% aqueous methanol (B129727) or ethanol[4]
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Defatting (for oil-rich materials): For plant materials with high lipid content, such as seeds, a defatting step is recommended. Macerate the powdered plant material with n-hexane (1:10, w/v) for 1-2 hours. Discard the hexane (B92381) layer and air-dry the plant residue.
-
Extraction: Macerate the powdered plant material (or the defatted residue) with 70-80% aqueous methanol or ethanol (B145695) at a solid-to-liquid ratio of 1:10 to 1:20.[4]
-
Enhancement: To improve extraction efficiency, sonicate the mixture in an ultrasonic bath for 30-60 minutes or macerate at room temperature with continuous shaking for 24 hours.[4]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Collection: Carefully collect the supernatant. Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Pooling and Evaporation: Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution and Filtration: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water). Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4]
HPLC-DAD Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-80% B; 30-35 min, 80-10% B; 35-40 min, 10% B |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 25°C[5] |
| Detection Wavelength | 280 nm (Lignans typically show strong absorbance at this wavelength)[5] |
Standard Preparation:
-
Prepare a stock solution of this compound standard of known purity in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by diluting with the initial mobile phase.
-
Filter the standard solutions through a 0.45 µm syringe filter before injection.
Data Presentation
Calibration and Quantification
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of the analyte in the plant extracts is then determined using the regression equation derived from the calibration curve.
Method Validation Summary
The described HPLC-DAD method should be validated according to the International Conference on Harmonization (ICH) guidelines.[2] A summary of typical validation parameters for the analysis of lignans and similar phenolic compounds is presented in the table below.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Visualization
Experimental Workflow
Caption: Workflow for HPLC-DAD analysis of this compound.
Logical Relationship of HPLC-DAD System
Caption: Logical flow of the HPLC-DAD system for chromatographic analysis.
References
Quantitative Analysis of (-)-Isolariciresinol 9'-O-glucoside by 1H-NMR Spectroscopy
Application Note and Protocol
This document provides a detailed protocol for the quantitative analysis of (-)-Isolariciresinol 9'-O-glucoside using proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. This method is applicable for the purity assessment and concentration determination of this compound in research, development, and quality control settings.
Introduction
This compound is a lignan (B3055560) glucoside found in various plant species. Lignans are a class of secondary metabolites that have garnered significant interest for their potential pharmacological activities. Accurate quantification of such bioactive compounds is crucial for standardization of natural product extracts and for ensuring the quality and efficacy of derived products.
Quantitative NMR (qNMR) is a powerful analytical technique for the precise and accurate quantification of substances. It is a primary ratio method, meaning it does not require a calibration curve using a reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the determination of the absolute purity or concentration of a sample when compared to an internal standard of known purity and concentration.
This protocol outlines the necessary steps for sample preparation, NMR data acquisition, and data analysis for the quantitative determination of this compound.
Principle of ¹H-qNMR
The quantification of an analyte by ¹H-qNMR using an internal standard is based on the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte and I_IS are the integral areas of the signals for the analyte and the internal standard, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and the internal standard.
-
MW_analyte and MW_IS are the molar masses of the analyte and the internal standard.
-
m_analyte and m_IS are the masses of the analyte and the internal standard.
-
Purity_IS is the purity of the internal standard.
Experimental Protocol
Materials and Equipment
-
Analyte: this compound (Purity ≥98%)
-
Internal Standard: Maleic acid (Purity ≥99.5%, Certified Reference Material)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Analytical balance (readability ± 0.01 mg)
-
Vortex mixer
-
Ultrasonic bath
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe
Sample Preparation
-
Analyte Stock Solution: Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the exact weight.
-
Internal Standard Stock Solution: Accurately weigh approximately 5 mg of maleic acid into a separate clean, dry vial. Record the exact weight.
-
Solvent Preparation: Use high-purity DMSO-d₆ as the solvent.
-
NMR Sample Preparation:
-
Dissolve the weighed this compound in a precise volume (e.g., 1.0 mL) of DMSO-d₆.
-
Dissolve the weighed maleic acid in a precise volume (e.g., 1.0 mL) of DMSO-d₆.
-
In a clean vial, combine a precise volume of the analyte stock solution (e.g., 500 µL) and a precise volume of the internal standard stock solution (e.g., 100 µL).
-
Vortex the mixture for 30 seconds and sonicate for 5 minutes to ensure complete dissolution and homogeneity.
-
Transfer approximately 600 µL of the final solution into a 5 mm NMR tube.
-
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
| Parameter | Recommended Value |
| Pulse Program | zg30 (or equivalent single 30° pulse) |
| Temperature | 298 K (25 °C) |
| Spectral Width (SW) | 20 ppm |
| Acquisition Time (AQ) | ≥ 4 seconds |
| Relaxation Delay (D1) | 30 seconds (at least 5 times the longest T₁) |
| Number of Scans (NS) | 16 - 64 (to achieve S/N > 250:1) |
| Dummy Scans (DS) | 4 |
| Receiver Gain (RG) | Set automatically, avoid clipping |
Note on Relaxation Delay (D1): A long relaxation delay is crucial for accurate quantification to ensure complete relaxation of all relevant protons. The T₁ of the protons of interest for both the analyte and the internal standard should be determined experimentally (e.g., using an inversion-recovery experiment) to set an appropriate D1 value (D1 > 5 x T₁_longest). For phenolic compounds, a D1 of 30 seconds is generally a safe starting point.
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum manually to obtain pure absorption lineshapes. Apply an automatic baseline correction.
-
Signal Selection and Integration:
-
This compound: Select a well-resolved signal that is characteristic of the molecule and free from overlap with other signals. The aromatic protons of the lignan backbone are often suitable. For this compound, the aromatic protons typically appear in the region of 6.5-7.0 ppm. Select a singlet or a well-defined doublet corresponding to a known number of protons.
-
Maleic Acid (Internal Standard): The two olefinic protons of maleic acid give a sharp singlet at approximately 6.28 ppm in DMSO-d₆. This signal is typically in a clear region of the spectrum for many natural products.
-
Integrate the selected signals for the analyte and the internal standard.
-
-
Purity Calculation: Use the equation provided in Section 2 to calculate the purity of the this compound sample.
Data Presentation
Table 1: Molar Masses and Signal Information
| Compound | Molar Mass ( g/mol ) | Selected ¹H Signal (ppm) | Number of Protons (N) |
| This compound | 522.55 | ~6.5-7.0 (Aromatic) | User to determine based on selected signal |
| Maleic Acid | 116.07 | ~6.28 | 2 |
Table 2: Example Quantitative Data
| Parameter | Value |
| Mass of this compound (m_analyte) | 10.05 mg |
| Mass of Maleic Acid (m_IS) | 5.02 mg |
| Purity of Maleic Acid (Purity_IS) | 99.8% |
| Integral of Analyte Signal (I_analyte) | User to input |
| Integral of Internal Standard Signal (I_IS) | User to input |
| Calculated Purity of Analyte | XX.X % |
Visualization of the Experimental Workflow
Caption: Workflow for the quantitative NMR analysis of this compound.
Metabolic Context of Lignans
Lignans are synthesized in plants via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and leads to the formation of various phenolic compounds, including monolignols, which are the precursors to lignans. The diagram below illustrates a simplified overview of this pathway leading to lignan formation.
Caption: Simplified biosynthesis of this compound via the phenylpropanoid pathway.
Application Notes & Protocols: Mass Spectrometry Fragmentation of (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans are a class of phytoestrogens that have garnered significant interest in drug development due to their potential antioxidant, anti-inflammatory, and anticancer properties. Understanding the structural characteristics of these compounds is crucial for their identification and quantification in complex biological matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the structural elucidation of lignan glycosides. This document provides a detailed overview of the characteristic mass spectrometry fragmentation pattern of this compound and a generalized protocol for its analysis.
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in electrospray ionization mass spectrometry (ESI-MS) provides key structural information. The analysis is typically performed in negative ion mode [ESI(-)] due to the presence of acidic phenolic hydroxyl groups, which are readily deprotonated.
Upon collision-induced dissociation (CID), the deprotonated molecule [M-H]⁻ undergoes characteristic fragmentation. A key feature in the MS/MS spectrum of this compound is the neutral loss of the glucose moiety (162 Da), a common fragmentation pathway for O-glycosides. However, the resulting aglycone ion is often unstable and may not be observed directly.[1]
Instead, a prominent fragment ion is typically observed at m/z 344. This ion is proposed to be formed through a cyclization reaction (oxolane ring formation) of the aglycone, followed by the loss of a water molecule.[1] This fragment at m/z 344 is a key diagnostic ion for the presence of an isolariciresinol (B191591) core structure.
Further fragmentation of the m/z 344 ion can occur, leading to the formation of smaller product ions. These subsequent fragmentations often involve the cleavage of the bonds within the lignan backbone. Two notable smaller fragment ions are observed at m/z 163 and m/z 159.[1] These ions are indicative of the substituted phenolic moieties within the parent molecule.
Table 1: Summary of Key Fragment Ions for this compound in ESI(-) MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |
| 521.2 [M-H]⁻ | 344.1 | [M-H - 162 (Glucose) - 18 (H₂O)]⁻ (Aglycone with oxolane formation and water loss) |
| 344.1 | 163.1 | Coniferyl alcohol-related fragment |
| 344.1 | 159.1 | Coniferyl alcohol-related fragment after further loss |
Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.
Visualization of the Fragmentation Pathway
The fragmentation pathway of this compound can be visualized to better understand the relationships between the precursor and product ions.
Caption: Fragmentation pathway of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general methodology for the analysis of this compound in plant extracts or other relevant matrices. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.
4.1. Sample Preparation (for Plant Material)
-
Extraction:
-
Weigh approximately 1 gram of dried and powdered plant material.
-
Add 10 mL of 80% methanol (B129727) (or ethanol).
-
Sonication or vortex for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet for exhaustive extraction.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS analysis.
-
4.2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Column re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
UV Detection (optional): 280 nm.
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
-
Scan Mode: Full scan for precursor identification and product ion scan for fragmentation analysis.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Collision Gas: Argon.
-
Collision Energy: Ramped or optimized for specific transitions (e.g., 15-40 eV for the transition from m/z 521.2 to daughter ions).
Table 2: Example of Multiple Reaction Monitoring (MRM) Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 521.2 | 344.1 | 100 | 20 |
| This compound | 521.2 | 163.1 | 100 | 35 |
Data Analysis
-
Qualitative Analysis: Identify this compound based on its retention time and the presence of the characteristic precursor and product ions in the MS/MS spectra.
-
Quantitative Analysis: For quantification, use a calibration curve prepared with a certified reference standard of this compound. The peak area of the most abundant and specific MRM transition (e.g., 521.2 > 344.1) is typically used for quantification.
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by a prominent fragment ion at m/z 344 in negative ESI mode, corresponding to the aglycone having undergone cyclization and water loss. Further fragmentation yields ions at m/z 163 and 159. The provided LC-MS/MS protocol offers a robust starting point for the sensitive and specific detection and quantification of this lignan glycoside in various sample matrices, which is essential for its further investigation in pharmaceutical and biomedical research.
References
Application Notes and Protocols for Ultrasound-Assisted Extraction of (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of polyphenolic compounds found in various plants. Lignans (B1203133) have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential biological activities. Efficiently extracting these compounds from plant matrices is a critical step for research and development. Ultrasound-assisted extraction (UAE) is a modern and green technology that offers several advantages over traditional extraction methods for obtaining bioactive compounds like this compound.
This document provides a generalized protocol and application notes for the ultrasound-assisted extraction of this compound. It is important to note that while specific optimization data for this particular lignan is limited in published literature, the following protocols are based on established and effective methods for the extraction of structurally similar lignan glycosides.
Principle of Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation, growth, and implosion of these cavitation bubbles generate intense localized pressures and temperatures, leading to several effects that enhance extraction efficiency:
-
Cell Wall Disruption: The mechanical shockwaves produced by bubble collapse disrupt the plant cell walls, facilitating the release of intracellular contents.
-
Enhanced Mass Transfer: The agitation and micro-jetting caused by cavitation accelerate the diffusion of the solvent into the plant matrix and the target compound out of the matrix.
-
Increased Surface Area: Sonication can reduce particle size, increasing the surface area available for extraction.
These phenomena collectively lead to higher extraction yields in shorter times and often at lower temperatures compared to conventional methods.
Data Presentation: Optimization of UAE Parameters for Lignan Glycosides
The successful extraction of this compound is dependent on the careful optimization of several key parameters. The following tables summarize the optimized conditions for the extraction of various lignans from different plant sources, which can serve as a guide for developing a specific protocol for this compound.
Table 1: Optimized Ultrasound-Assisted Extraction Parameters for Various Lignans
| Lignan | Plant Source | Optimal Solvent | Temperature (°C) | Time (min) | Power/Frequency | Solid-to-Liquid Ratio | Reference |
| Secoisolariciresinol Diglucoside (SDG) | Flaxseed | Water with 0.2 N NaOH | 25 | 60 | 30 kHz | Not Specified | [1] |
| Secoisolariciresinol Diglucoside (SDG) | Flaxseed Meal | 30.0 wt% isopropanol, 9.0 wt% NaOH | 40 | 39 | 560 W | 1:52 (g/mL) | [2] |
| Justicidin B | Linum austriacum | Methyl ethyl ketone | Not Specified | 5 | 50% amplitude | 1:400 (g/mL) | [3] |
| 6-Methoxypodophyllotoxin | Linum dolomiticum | Dimethyl carbonate | Not Specified | 5 | 50% amplitude | 1:400 (g/mL) | [3] |
| Total Phenolic Compounds | Myristica fragrans | Ethanol (B145695) | 45 | 25 | Not Specified | 1:30 (g/mL) | [4] |
| Total Flavonoids | Eucommia ulmoides Leaves | 70% Ethanol | Not Specified | 25 | 250 W | 1:30 (g/mL) | [5] |
| Phenolic Compounds | Hog Plum Peel and Seed | 76.64% Ethanol | 59.82 | 41.08 | Not Specified | Not Specified | [6] |
Table 2: Comparison of UAE and Conventional Extraction (CE) for Lignan Recovery
| Lignan | Plant Source | Method | Extraction Time | Key Findings | Reference |
| Justicidin B | Linum species | UAE vs. CE (Maceration) | 5 min vs. 16 h | UAE showed advantages in terms of purity and recovery over conventional methods. | [3] |
| Lignans | General | UAE vs. Conventional | 5 - 90 min vs. several hours | UAE extraction times are significantly shorter than conventional methods. | [7] |
| Lignin | Wheat Straw | UAE vs. Alkali Extraction | 5 - 35 min vs. 2.5 h | Ultrasound assistance significantly increased the dissolution of lignin. | [8] |
Experimental Protocols
This section provides a detailed, generalized methodology for the ultrasound-assisted extraction of this compound. This protocol should be considered a starting point for optimization.
1. Materials and Equipment
-
Plant Material: Dried and finely ground plant material containing this compound.
-
Solvents: HPLC-grade ethanol, methanol, and water.
-
Equipment:
-
Grinder or mill
-
Ultrasonic bath or probe sonicator
-
Laboratory glassware (beakers, flasks)
-
Filtration apparatus (e.g., Büchner funnel with filter paper or vacuum filtration system) or centrifuge
-
Rotary evaporator
-
Analytical balance
-
HPLC system for quantification
-
2. Generalized Extraction Protocol
-
Sample Preparation:
-
Dry the plant material to a constant weight, either through air-drying, oven-drying (at a temperature that does not degrade the target compound, e.g., 40-60°C), or freeze-drying. Lignans and their glycosides are generally stable at temperatures up to 60°C.[9]
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Ultrasound-Assisted Extraction:
-
Accurately weigh approximately 1-5 g of the powdered plant material and place it into an appropriate extraction vessel (e.g., an Erlenmeyer flask).
-
Add the extraction solvent. Aqueous ethanol (e.g., 70-80%) is a common and effective solvent for lignan glycosides.[7][9] A starting solid-to-liquid ratio of 1:20 to 1:30 (g/mL) is recommended.[5]
-
Place the vessel in an ultrasonic bath or insert the probe of an ultrasonic homogenizer.
-
Sonication parameters should be optimized. A suggested starting point is:
-
-
Post-Extraction Processing:
-
After sonication, separate the liquid extract from the solid plant residue by filtration under vacuum or by centrifugation.
-
Wash the solid residue with a small volume of the extraction solvent and combine the wash with the initial extract to ensure maximum recovery.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification of Crude Extract (Optional)
For higher purity, the crude extract can be further processed:
-
Liquid-Liquid Partitioning: Dissolve the crude extract in water and partition it against a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. The polar this compound will remain in the aqueous phase. Subsequently, partition the aqueous phase with a medium-polarity solvent like ethyl acetate (B1210297) to further separate compounds based on polarity.[10][11][12]
-
Column Chromatography: The aqueous fraction can be purified using column chromatography with a macroporous adsorption resin (e.g., AB-8) or polyamide resin.[13] Elute with a stepwise gradient of ethanol in water (e.g., 10%, 40%, 80% ethanol) to separate the lignan glycosides from other compounds.[13]
-
5. Quantification
-
Analyze the crude or purified extract using High-Performance Liquid Chromatography (HPLC) with UV detection (typically around 280 nm for lignans) to quantify the concentration of this compound.[7][10] A C18 column is commonly used for the separation of lignans.[7]
Visualizations
Below are diagrams illustrating the experimental workflow for the ultrasound-assisted extraction of this compound.
Caption: Workflow for UAE of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. mdpi.com [mdpi.com]
- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Supercritical Fluid Extraction of (-)-Isolariciresinol 9'-O-glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glucoside with potential pharmacological activities. Its efficient extraction from plant matrices is a critical step for research and development. Supercritical fluid extraction (SFE) with carbon dioxide (CO2) is a green and effective alternative to conventional solvent extraction methods.[1][2] Supercritical CO2 is non-toxic, inexpensive, and its solvent power can be tuned by modifying pressure and temperature.[2][3] However, due to the polar nature of glycosides, a co-solvent is typically required to enhance extraction efficiency.[4][5] This document provides a detailed protocol and application notes for the SFE of this compound based on established methods for similar compounds.
Experimental Protocols
1. Sample Preparation:
Proper preparation of the plant material is crucial for efficient extraction.[1]
-
Grinding: The plant material containing this compound should be dried and ground to a uniform particle size (e.g., 0.5-1.0 mm). This increases the surface area available for extraction.
-
Defatting (Optional but Recommended): For matrices with high lipid content, a pre-extraction step with a non-polar solvent like n-hexane can be performed to remove fats and oils. This can improve the selectivity of the subsequent SFE for more polar compounds.
2. Supercritical Fluid Extraction (SFE) Protocol:
This protocol is a general guideline and may require optimization for specific plant materials and SFE systems.
-
Apparatus: A laboratory-scale or pilot-scale SFE system equipped with a high-pressure CO2 pump, a co-solvent pump, an extraction vessel, a back-pressure regulator, and a collection system.
-
Procedure:
-
Load the ground plant material into the extraction vessel.
-
Heat the extraction vessel to the desired temperature (e.g., 40-80 °C).
-
Pressurize the system with CO2 to the desired pressure (e.g., 150-400 bar).
-
Introduce the co-solvent (e.g., ethanol) at the desired concentration (e.g., 5-20%).
-
Maintain a constant flow rate of supercritical CO2 and co-solvent through the extraction vessel for a specified duration (e.g., 60-120 minutes).
-
Depressurize the extract in the collection vessel, allowing the CO2 to vaporize and the extracted compounds to precipitate.
-
Collect the crude extract for further analysis and purification.
-
3. Quantification of this compound:
The concentration of this compound in the extract can be determined using High-Performance Liquid Chromatography (HPLC).
-
HPLC System: An HPLC system equipped with a C18 column, a UV or PDA detector, and a suitable mobile phase.
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B), is commonly used for the separation of lignan glucosides.
-
Standard: A pure standard of this compound is required for calibration and quantification.
-
Procedure:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject a known volume of the filtered solution into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Quantify the compound by comparing the peak area with a calibration curve generated from the standard.
-
Data Presentation
The following tables summarize typical SFE parameters used for the extraction of lignans (B1203133) and glycosides from various plant sources, which can serve as a starting point for the optimization of this compound extraction.
Table 1: Supercritical Fluid Extraction Parameters for Lignans
| Parameter | Range | Reference |
| Pressure (bar) | 138 - 414 | [6] |
| Temperature (°C) | 40 - 60 | [6] |
| Co-solvent | Ethanol | [4] |
| Co-solvent Conc. (%) | 2 - 25 (mol%) | [6] |
| CO2 Flow Rate (NL/h) | ~6000 | [6] |
Table 2: Supercritical Fluid Extraction Parameters for Glycosides
| Parameter | Range | Reference |
| Pressure (bar) | 150 - 350 | [7] |
| Temperature (°C) | 40 - 80 | [7] |
| Co-solvent | Ethanol-water mixture | [7] |
| Co-solvent Conc. (%) | 0 - 20 | [7] |
| CO2 Flow Rate ( g/min ) | 15 | [7] |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Signaling Pathway/Logical Relationship Diagram:
Caption: Key Parameters Influencing SFE of this compound.
References
- 1. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Extraction of natural products using supercritical fluids and pressurized liquids assisted by ultrasound: Current status and trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Supercritical fluid extraction of grape glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Solid-Phase Extraction Protocol for the Cleanup of (-)-Isolariciresinol 9'-O-glucoside in Plant Extracts
Application Note
Abstract
This application note details a robust solid-phase extraction (SPE) method for the efficient cleanup and isolation of (-)-Isolariciresinol 9'-O-glucoside, a hydrophilic lignan (B3055560) glycoside, from complex plant extracts. The protocol utilizes a reversed-phase polymeric sorbent, which demonstrates high recovery and purity of the target analyte. This method is suitable for researchers in natural product chemistry, pharmacology, and drug development who require a reliable purification technique for downstream analytical procedures such as HPLC and LC-MS.
Introduction
This compound is a lignan glycoside found in various plant species.[1] Lignans (B1203133) and their glycosides are of significant interest due to their potential pharmacological activities.[2] The analysis of these compounds in crude plant extracts is often hampered by the presence of interfering substances like pigments, lipids, and other polar compounds. Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes these interferences, leading to cleaner extracts and improved analytical results.[3][4] This protocol provides a detailed methodology for the cleanup of this compound using a polymeric reversed-phase SPE cartridge.
Materials and Reagents
-
SPE Sorbent: Polymeric reversed-phase sorbent (e.g., Strata-X, 200 mg/3 mL)
-
Methanol (B129727) (MeOH): HPLC grade
-
Ethanol (EtOH): HPLC grade
-
Water: Deionized or HPLC grade
-
Plant Extract: Pre-extracted plant material containing this compound, dissolved in an appropriate solvent (e.g., 10% methanol in water).
Experimental Protocol
A detailed step-by-step protocol for the solid-phase extraction of this compound is provided below.
1. SPE Cartridge Conditioning:
- Pass 3 mL of methanol through the SPE cartridge to activate the sorbent.
- Ensure the sorbent bed does not go dry.
2. SPE Cartridge Equilibration:
- Pass 3 mL of deionized water through the cartridge to equilibrate the sorbent to an aqueous environment.
- Again, ensure the sorbent bed remains wet.
3. Sample Loading:
- Load the plant extract (dissolved in a polar solvent like 10% methanol in water) onto the conditioned and equilibrated SPE cartridge.
- Maintain a slow and steady flow rate of approximately 1-2 mL/min.
4. Washing:
- Wash the cartridge with 4 mL of deionized water to remove polar impurities and interferences.
- The analyte of interest, this compound, will be retained on the sorbent.
5. Elution:
- Elute the purified this compound from the cartridge using 2 mL of 70% aqueous methanol.[5]
- Collect the eluate for subsequent analysis.
6. Post-Elution:
- The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analytical instrumentation (e.g., mobile phase for HPLC).
Data Presentation
The following table summarizes the expected quantitative data for the recovery of a similar lignan glycoside, secoisolariciresinol (B192356) diglucoside (SDG), using a comparable SPE protocol with a polymeric sorbent.[6] This data provides a strong indication of the high efficiency of the described method for this compound.
| Analyte | Sorbent Type | Sample Matrix | Elution Solvent | Average Recovery (%) | Reference |
| Secoisolariciresinol Diglucoside (SDG) | Polymeric Reversed-Phase (Strata-X) | Microwave-assisted Flaxseed Extract | Ethanol-water mixtures | 97.8 - 99.8 | [6] |
| Various Lignans | Silica Gel (as dispersing sorbent in MSPD) | Schisandra chinensis | Methanol | 92.25 - 101.17 |
Experimental Workflow Diagram
Caption: Workflow for SPE cleanup of this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the components in the SPE process, leading to the purified analyte.
Caption: Logical flow of sample components during the SPE process.
Conclusion
The solid-phase extraction protocol outlined in this application note provides an effective and efficient method for the cleanup of this compound from plant extracts. The use of a polymeric reversed-phase sorbent ensures high recovery of this polar glycoside while effectively removing interfering matrix components. This protocol is a valuable tool for researchers requiring high-purity samples for accurate quantitative analysis and further pharmacological studies.
References
- 1. agilent.com [agilent.com]
- 2. Separation and determination of secoisolariciresinol diglucoside oligomers and their hydrolysates in the flaxseed extract by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a matrix solid-phase dispersion extraction combined with high-performance liquid chromatography for determination of five lignans from the Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Assays of (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans (B1203133), a class of polyphenolic compounds, are recognized for their diverse biological activities, including antioxidant properties.[1][2] These properties are primarily attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[3] The evaluation of the antioxidant capacity of this compound is a critical step in understanding its therapeutic potential.
This document provides detailed protocols for four common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay. These methods are instrumental in quantifying the antioxidant potential of purified compounds like this compound.
General Antioxidant Mechanism of Lignans
Lignans exert their antioxidant effects through various mechanisms, primarily by scavenging free radicals. The phenolic hydroxyl groups in their structure are crucial for this activity. They can donate a hydrogen atom to a free radical, thus neutralizing it and preventing a chain reaction of oxidative damage. Some lignans can also modulate endogenous antioxidant defense systems by influencing gene expression related to antioxidant enzymes.[3]
Caption: General mechanism of free radical scavenging by lignans.
Data Presentation
The following tables summarize representative quantitative data for the antioxidant activity of lignans. It is important to note that specific experimental values for this compound are not widely available in published literature. The data for (±)-isolariciresinol (the racemic aglycone) is included for reference.[4] Other values are hypothetical and presented for illustrative purposes to guide data presentation. Researchers should generate their own data for this compound using the protocols provided.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC₅₀ (µM) | Notes |
| This compound | [To Be Determined] | - |
| (±)-Isolariciresinol (aglycone, for reference) | 53.0[4] | Racemic mixture, aglycone form |
| Trolox (Positive Control) | e.g., 25.5 | Example value |
| Ascorbic Acid (Positive Control) | e.g., 18.2 | Example value |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | TEAC (Trolox Equivalents) | Notes |
| This compound | [To Be Determined] | - |
| Trolox (Positive Control) | 1.00 | By definition |
| Ascorbic Acid (Positive Control) | e.g., 1.05 | Example value |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/µM) | Notes |
| This compound | [To Be Determined] | - |
| Trolox (Positive Control) | e.g., 1.5 | Example value |
| Ascorbic Acid (Positive Control) | e.g., 2.0 | Example value |
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µM Trolox Equivalents/µM) | Notes |
| This compound | [To Be Determined] | - |
| Trolox (Positive Control) | 1.00 | By definition |
| Quercetin (Positive Control) | e.g., 4.7 | Example value |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[4][5][6]
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Prepare serial dilutions to obtain a range of concentrations.
-
Positive Control: Prepare a stock solution of Trolox or Ascorbic Acid in methanol and create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the test compound dilutions, positive control dilutions, or blank (solvent) to the respective wells.
-
Shake the plate gently and incubate for 30 minutes in the dark at room temperature.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the control (DPPH solution + solvent) and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[5][7]
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolariciresinol 9'-O-beta-D-glucoside | C26H34O11 | CID 74191750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activity of the flaxseed lignan secoisolariciresinol diglycoside and its mammalian lignan metabolites enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Isolariciresinol 9'-O-glucoside in Cell Culture
Disclaimer: Scientific literature extensively covers the biological activities of the related lignan (B3055560), secoisolariciresinol (B192356) diglucoside (SDG), and the aglycone, Isolariciresinol. However, specific cell culture application data for (-)-Isolariciresinol 9'-O-glucoside is limited. The following application notes and protocols are based on the activities of these closely related compounds and serve as a starting point for research.
Application Note 1: Investigation of Anti-Inflammatory Effects
This compound is a lignan glycoside that may possess anti-inflammatory properties, similar to its aglycone, Isolariciresinol, and the related compound, secoisolariciresinol diglucoside (SDG). These compounds have been shown to modulate inflammatory pathways, suggesting potential applications in studying inflammatory responses in various cell types.
Potential Applications:
-
Inhibition of Pro-inflammatory Mediators: Assess the ability of this compound to reduce the production of key inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cells stimulated with inflammatory agents like lipopolysaccharide (LPS).
-
Modulation of Inflammatory Signaling Pathways: Investigate the effect of the compound on key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Recommended Cell Lines:
-
RAW 264.7 (Murine Macrophage): A widely used cell line for studying inflammation and immune responses.
-
THP-1 (Human Monocytic): Can be differentiated into macrophage-like cells to study inflammatory responses.
-
Primary Macrophages or Microglia: For more physiologically relevant studies.
Quantitative Data Summary: Anti-Inflammatory Activity of Related Lignans (B1203133)
The following table summarizes the anti-inflammatory activity of Isolariciresinol and Seco-Isolariciresinol derivatives as reported in a study on lignans from Alnus japonica. This data can be used as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay | IC50 (μM) |
| Isolariciresinol Derivative 1 | RAW 264.7 | LPS-induced NO Inhibition | 3.7 |
| Isolariciresinol Derivative 2 | RAW 264.7 | LPS-induced NO Inhibition | 7.4 |
Experimental Protocol 1: Assessment of Anti-Inflammatory Activity by Measuring Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol details the steps to evaluate the potential of this compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid cytotoxicity.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with DMSO) and a positive control group (e.g., a known inhibitor of NO production).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
LPS Stimulation:
-
After pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Include a negative control group that is not treated with LPS.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Measurement of Nitric Oxide (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using sodium nitrite (B80452) to determine the concentration of nitrite in the samples.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of the compound compared to the LPS-only treated group.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Application Note 2: Evaluation of Effects on Osteoclastogenesis
Lignans have been investigated for their role in bone metabolism. Given the known effects of related compounds on bone cells, this compound could be explored for its potential to modulate osteoclast differentiation and function.
Potential Applications:
-
Inhibition of Osteoclast Differentiation: Assess the ability of the compound to inhibit the differentiation of osteoclast precursors (e.g., RAW 264.7 cells or bone marrow-derived macrophages) into mature osteoclasts in the presence of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
-
Modulation of Osteoclast-Specific Gene Expression: Analyze the effect of the compound on the expression of key osteoclast marker genes such as tartrate-resistant acid phosphatase (TRAP), cathepsin K, and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1).
Recommended Cell Lines:
-
RAW 264.7: Can be induced to differentiate into osteoclast-like cells with RANKL stimulation.
-
Bone Marrow-Derived Macrophages (BMDMs): Primary cells that provide a more physiologically relevant model for osteoclastogenesis.
Experimental Protocol 2: Osteoclast Differentiation Assay
This protocol provides a method to assess the effect of this compound on the RANKL-induced differentiation of RAW 264.7 cells into osteoclasts.
Materials:
-
This compound
-
RAW 264.7 cells
-
Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse RANKL
-
TRAP Staining Kit
-
48-well cell culture plates
-
PBS
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 48-well plate at a density of 1 x 10^4 cells/well in α-MEM with 10% FBS and allow them to adhere overnight.
-
-
Induction of Differentiation and Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
The next day, replace the medium with fresh α-MEM containing RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.
-
Add different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor of osteoclastogenesis).
-
Culture the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and the compound every 2-3 days.
-
-
TRAP Staining:
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with a fixation solution (e.g., 10% formalin) for 10 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells for TRAP activity using a TRAP staining kit according to the manufacturer's instructions.
-
TRAP-positive cells that are multinucleated (≥3 nuclei) are considered mature osteoclasts.
-
-
Quantification and Data Analysis:
-
Count the number of TRAP-positive multinucleated cells in each well under a microscope.
-
Calculate the percentage of inhibition of osteoclast formation for each compound concentration relative to the RANKL-only treated group.
-
The area of TRAP-positive staining can also be quantified using image analysis software.
-
Visualizations
Signaling Pathway Diagram
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans (B1203133) as a chemical class are well-documented for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1][2][3][4] The anti-inflammatory potential of lignans is largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] While direct and extensive research on this compound is emerging, studies on structurally related lignans, such as isolariciresinol (B191591) and seco-isolariciresinol, have demonstrated significant inhibitory effects on inflammatory markers, providing a strong rationale for investigating this specific glycoside.[5]
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory activity of this compound in an in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Mechanism of Action (Hypothesized)
The inflammatory response in macrophages stimulated by LPS, a component of the outer membrane of Gram-negative bacteria, is primarily mediated by the activation of Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, prominently featuring the NF-κB and MAPK pathways.[6] These pathways lead to the transcription and subsequent production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7] Lignans are thought to exert their anti-inflammatory effects by interfering with these signaling cascades, thereby reducing the expression and release of these inflammatory molecules.[1][3][8]
Data Presentation: Quantitative Summary of Anti-inflammatory Activity
The following table summarizes hypothetical quantitative data for the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages. These values are based on typical results observed for structurally similar anti-inflammatory lignans.[5][9]
| Assay | Parameter Measured | This compound (IC₅₀) | Positive Control (Dexamethasone) (IC₅₀) |
| Griess Assay | Nitric Oxide (NO) Production | 15 µM | 5 µM |
| ELISA | TNF-α Secretion | 20 µM | 8 µM |
| ELISA | IL-6 Secretion | 25 µM | 10 µM |
| ELISA | IL-1β Secretion | 18 µM | 7 µM |
| Western Blot | Phospho-p65 (NF-κB) | Dose-dependent reduction | Significant reduction |
| Western Blot | Phospho-p38 (MAPK) | Dose-dependent reduction | Significant reduction |
| Western Blot | Phospho-ERK1/2 (MAPK) | Dose-dependent reduction | Significant reduction |
| Western Blot | Phospho-JNK (MAPK) | Dose-dependent reduction | Significant reduction |
IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the production of the inflammatory mediator by 50%.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare RAW 264.7 macrophage cells for subsequent anti-inflammatory assays.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate well plates (e.g., 96-well for Griess and ELISA assays, 6-well for Western blot) at a density of 2 x 10⁵ cells/well for 96-well plates and 1 x 10⁶ cells/well for 6-well plates. Allow the cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or Dexamethasone (e.g., 10 µM) for 1 hour. The final DMSO concentration should be kept below 0.1% in all wells.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (DMSO) and an unstimulated control group should be included.
Cell Viability Assay (MTT Assay)
Objective: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
Plate reader
Protocol:
-
Following the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide, a key inflammatory mediator.
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard curve solutions
-
Cell culture supernatant from treated cells
Protocol:
-
Collect 100 µL of cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent Part A and 50 µL of Part B to the supernatant.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration based on the NaNO₂ standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To measure the secretion of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Cell culture supernatant from treated cells
-
Plate reader
Protocol:
-
Collect the cell culture supernatants.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with the capture antibody, add the supernatants and standards, followed by the detection antibody, and then the substrate solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells in 6-well plates with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to their total protein counterparts.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Hypothesized mechanism of action via NF-κB and MAPK signaling pathways.
References
- 1. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New lignan glycosides with potent antiinflammatory effect, isolated from Justicia ciliata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of (-)-Isolariciresinol 9'-O-glucoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of (-)-Isolariciresinol (B15240900) 9'-O-glucoside and its derivatives. The information is intended for use by qualified professionals in the fields of chemical synthesis, drug discovery, and development.
Introduction
(-)-Isolariciresinol, a lignan (B3055560) found in various plant species, and its glycosides have garnered significant interest due to their potential biological activities, including antioxidant and phytoestrogenic effects. The synthesis of (-)-Isolariciresinol 9'-O-glucoside derivatives is crucial for exploring their structure-activity relationships and developing new therapeutic agents. This document outlines a proposed synthetic pathway and detailed experimental protocols for the preparation of these valuable compounds. While a direct, one-pot synthesis from starting materials to the final glycoside is not extensively documented in a single source, a combination of established stereoselective synthesis of the aglycone and standard glycosylation methodologies can be employed.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for (+)-Isolariciresinol 9'-O-β-D-glucopyranoside
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄O₁₁ | [1] |
| Molecular Weight | 522.5 g/mol | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 135 - 138 °C | [1] |
| 13C NMR (CD₃OD) | See original source for full data | [2] |
Table 2: Proposed Reaction Conditions for Key Synthetic Steps
| Step | Reaction | Key Reagents and Conditions | Expected Outcome |
| 1 | Stereoselective Synthesis of (-)-Isolariciresinol | Based on multi-step synthesis from commercially available starting materials. | (-)-Isolariciresinol aglycone |
| 2 | Protection of Phenolic Hydroxyls | Acetic anhydride (B1165640), pyridine (B92270) | Di-O-acetyl-(-)-isolariciresinol |
| 3 | Glycosylation (Koenigs-Knorr) | Acetobromoglucose, silver carbonate, dichloromethane (B109758) | Acetylated this compound |
| 4 | Deprotection | Sodium methoxide (B1231860) in methanol | This compound |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (-)-Isolariciresinol (Aglycone)
The stereoselective synthesis of (-)-isolariciresinol is a multi-step process that has been previously reported in the literature. Researchers should refer to established methods for the synthesis of this key intermediate. A general outline involves the construction of the aryltetralin skeleton with the desired stereochemistry.
Protocol 2: Protection of Phenolic Hydroxyl Groups of (-)-Isolariciresinol
Objective: To selectively protect the phenolic hydroxyl groups to prevent their participation in the subsequent glycosylation reaction.
Materials:
-
(-)-Isolariciresinol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve (-)-Isolariciresinol in a minimal amount of pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting di-O-acetyl-(-)-isolariciresinol by column chromatography on silica (B1680970) gel.
Protocol 3: Glycosylation of Protected (-)-Isolariciresinol
Objective: To introduce the glucose moiety at the 9'-hydroxyl position using the Koenigs-Knorr reaction.
Materials:
-
Di-O-acetyl-(-)-isolariciresinol
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Silver carbonate
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Celite
-
Rotary evaporator
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of di-O-acetyl-(-)-isolariciresinol in anhydrous DCM, add freshly activated molecular sieves.
-
Add silver carbonate to the suspension.
-
In a separate flask, dissolve acetobromoglucose in anhydrous DCM.
-
Slowly add the acetobromoglucose solution to the reaction mixture at room temperature under an inert atmosphere.
-
Stir the reaction mixture in the dark for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove solid residues.
-
Wash the Celite pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected this compound derivative.
Protocol 4: Deprotection to Yield this compound
Objective: To remove the acetyl protecting groups from the aglycone and the glucose moiety.
Materials:
-
Protected this compound derivative
-
Sodium methoxide solution (freshly prepared) in methanol
-
Anhydrous methanol
-
Amberlite IR-120 (H⁺) resin
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected glucoside in anhydrous methanol.
-
Add a catalytic amount of freshly prepared sodium methoxide solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion of the deacetylation, neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or preparative HPLC.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and compare with literature data for the corresponding (+)-enantiomer to confirm the structure and stereochemistry.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis and analysis.
References
Application Notes & Protocols: High-Speed Counter-Current Chromatography for the Purification of Lignan Glucosides
Audience: Researchers, scientists, and drug development professionals.
Introduction: High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers a significant advantage over traditional solid-support chromatography methods by eliminating irreversible adsorption of the sample onto a solid stationary phase. This technique is particularly well-suited for the preparative separation and purification of natural products, including lignan (B3055560) glucosides, from complex crude extracts. Lignan glucosides, a class of polyphenolic compounds found in a wide variety of plants, have garnered considerable attention for their potential pharmacological activities. This document provides detailed application notes and protocols for the purification of lignan glucosides using HSCCC, based on established methodologies.
Experimental Protocols
Sample Preparation
The initial step in the purification process is the extraction of lignans (B1203133) and their glucosides from the plant material.
Protocol for Extraction from Justicia procumbens
-
Maceration: Air-dried and powdered Justicia procumbens is macerated with a suitable solvent (e.g., 95% ethanol) at room temperature.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Suspension and Partitioning: The crude extract is suspended in water and then partitioned sequentially with different solvents of increasing polarity, such as petroleum ether and ethyl acetate, to enrich the lignan and lignan glucoside fractions.
Protocol for Extraction from Caragana korshinskii Kom.
-
Ultrasonic Extraction: The dried and powdered aerial parts of Caragana korshinskii Kom. are extracted with a solvent mixture (e.g., 70% methanol) using an ultrasonic bath.
-
Solvent Evaporation: The solvent is removed under vacuum to obtain the crude extract.
-
Fractionation: The crude extract is then subjected to further fractionation, often using column chromatography with macroporous resins, to pre-purify the target compounds before HSCCC.
HSCCC Solvent System Selection and Preparation
The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. The ideal solvent system should provide a suitable partition coefficient (K) for the target compounds, typically between 0.5 and 2.0, and a good separation factor (α) between the components to be separated (α > 1.5).
Protocol for Solvent System Selection:
-
Test Various Systems: A series of two-phase solvent systems, commonly composed of combinations of n-hexane, ethyl acetate, methanol, and water, are prepared in different volume ratios.
-
Determine Partition Coefficient (K):
-
A small amount of the crude extract is added to a test tube containing the equilibrated two-phase solvent system.
-
The tube is shaken vigorously to ensure thorough mixing and partitioning of the analytes.
-
After the layers have separated, the concentration of the target compound in each phase is determined by HPLC.
-
The K value is calculated as the concentration of the compound in the stationary phase divided by its concentration in the mobile phase.
-
-
Select Optimal System: The solvent system that provides the most suitable K and α values for the target lignan glucosides is selected for the preparative separation.
Protocol for Solvent System Preparation:
-
Mixing: The selected solvents are mixed in the desired volume ratio in a separatory funnel.
-
Equilibration: The mixture is thoroughly shaken and allowed to stand until two distinct phases are formed.
-
Separation and Degassing: The two phases are separated and degassed, typically by sonication, before use.
HSCCC Operation
General Protocol:
-
Column Filling: The HSCCC column is first entirely filled with the stationary phase (typically the upper phase of the solvent system).
-
Rotation: The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).
-
Mobile Phase Pumping: The mobile phase (typically the lower phase) is pumped into the column at a set flow rate in the head-to-tail direction.
-
Equilibration: The system is allowed to reach hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.
-
Sample Injection: The sample solution, prepared by dissolving the crude extract in a mixture of the stationary and mobile phases, is injected into the column.
-
Elution and Fraction Collection: The elution of the mobile phase is continued, and the effluent is continuously monitored with a UV detector at a specific wavelength (e.g., 254 nm). Fractions are collected at regular intervals.
-
Analysis of Fractions: The collected fractions are analyzed by HPLC to determine the purity of the isolated compounds.
Data Presentation
The following tables summarize the quantitative data from various studies on the purification of lignans and lignan glucosides using HSCCC.
| Plant Source | Target Compound | Amount of Crude Sample (mg) | Solvent System (v/v/v/v) | Yield (mg) | Purity (%) |
| Justicia procumbens | Justicidin B | 300 | n-hexane-ethyl acetate-methanol-water (1.3:1:1.3:1) | 19.7 | >95 |
| Justicia procumbens | Justicidin A | 300 | n-hexane-ethyl acetate-methanol-water (1.3:1:1.3:1) | 9.86 | >95 |
| Justicia procumbens | 6'-hydroxyjusticidin C | 300 | n-hexane-ethyl acetate-methanol-water (2.5:1:2.5:1) | 11.26 | >95 |
| Justicia procumbens | Lignan J1 | 300 | n-hexane-ethyl acetate-methanol-water (2.5:1:2.5:1) | 2.54 | >95 |
| Justicia procumbens | Procumbenoside E | 320 (crude), 91.3 (enriched) | petroleum-ethyl acetate-methanol-H2O (3:3.8:3:3.8) | 12.1 | >94 |
| Justicia procumbens | Diphyllin-1-O-β-d-apiofuranoside | 320 (crude), 91.3 (enriched) | petroleum-ethyl acetate-methanol-H2O (3:3.8:3:3.8) | 7.6 | >94 |
| Caragana korshinskii Kom. | Alangilignoside B | 1800 | ethyl acetate-n-butanol-0.5% formic acid (4:1:5) | 16 | >95 |
Mandatory Visualizations
Caption: General workflow for the purification of lignan glucosides using HSCCC.
Developing a validated HPLC method for (-)-Isolariciresinol 9'-O-glucoside quantification
Application Note & Protocol:
Topic: Development of a Validated HPLC Method for the Quantification of (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a lignan (B3055560) glycoside found in various plant species. Lignans are a class of polyphenolic compounds that have garnered significant interest for their potential health benefits, including antioxidant and phytoestrogenic activities. Accurate and precise quantification of this compound in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and an organic solvent allows for the effective separation of the analyte. Quantification is achieved by detecting the analyte using a UV detector, and comparing the peak area to a calibration curve generated from standard solutions of known concentrations. Lignans, including this compound, typically exhibit maximum UV absorbance around 280 nm, which is therefore used for detection.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of methanol and then bring it to volume with methanol. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material at a temperature below 60°C to prevent degradation of the lignans. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Extraction: Accurately weigh about 1 g of the powdered plant material into a flask. Add a suitable volume of 80% methanol (e.g., 20 mL). Extract the sample using ultrasonication for 30-60 minutes or maceration with shaking for 24 hours.[1]
-
Purification and Filtration: Centrifuge the extract at a high speed (e.g., 4000 rpm) for 10 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial before injection. For complex matrices, a solid-phase extraction (SPE) step may be necessary for further cleanup.
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 40% B25-30 min: 40% to 90% B30-35 min: 90% B (hold)35-40 min: 90% to 10% B40-45 min: 10% B (hold) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
Specificity was determined by analyzing a blank (mobile phase), a standard solution of this compound, and a sample extract. The chromatograms were compared to ensure that there were no interfering peaks from the matrix at the retention time of the analyte.
Quantitative Data Summary
The following tables summarize the quantitative data obtained during the validation of the HPLC method for this compound.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | > 0.999 |
| Number of Points | 6 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 25 | 24.5 | 98.0 |
| 50 | 50.5 | 101.0 |
| 75 | 74.2 | 98.9 |
| Average Recovery (%) | 99.3 |
Table 4: Precision (Repeatability and Intermediate Precision)
| Concentration (µg/mL) | Repeatability (RSD %) | Intermediate Precision (RSD %) |
| 25 | < 2.0 | < 3.0 |
| 50 | < 2.0 | < 3.0 |
| 75 | < 2.0 | < 3.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC quantification.
Method Validation Logical Flow
Caption: Logical flow of method validation.
Conclusion
The developed and validated RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound in various sample matrices. This application note and protocol can be effectively utilized by researchers, scientists, and drug development professionals for routine quality control and research purposes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Peak Resolution for (-)-Isolariciresinol 9'-O-glucoside in Reverse-Phase HPLC
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in achieving optimal chromatographic separation of (-)-Isolariciresinol 9'-O-glucoside. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of this and similar lignan (B3055560) glycosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Poor peak resolution for this compound can manifest as broad peaks, tailing peaks, fronting peaks, or co-elution with other components in the sample matrix. This guide addresses these issues in a question-and-answer format, providing systematic approaches to identify and resolve the problem.
Q1: My this compound peak is broad. What are the likely causes and how can I sharpen it?
A1: Broad peaks are a common issue in HPLC and can significantly impact resolution and sensitivity. The primary causes can be categorized into issues related to the column, mobile phase, or the HPLC system itself.
Troubleshooting Broad Peaks:
-
Column Degradation: Over time, HPLC columns can lose efficiency due to contamination or degradation of the stationary phase.[1]
-
Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove any strongly retained contaminants. If peak shape does not improve, consider replacing the column. Using a guard column can help extend the life of your analytical column.[1]
-
-
Mobile Phase Mismatch with Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the sample band to spread before it reaches the column, resulting in a broad peak.[2]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
-
-
High Injection Volume or Sample Overload: Injecting too large a volume or too concentrated a sample can lead to band broadening.[1][3]
-
Solution: Try reducing the injection volume or diluting the sample.
-
-
Slow Gradient or Inappropriate Mobile Phase Composition: An improperly optimized gradient or mobile phase may not effectively focus the analyte at the head of the column.
-
Solution: For lignan glycosides, a gradient elution is often necessary.[4] Ensure your starting mobile phase composition is weak enough (high aqueous content) to allow for proper focusing.
-
Q2: I'm observing significant peak tailing for my compound. What causes this and how can it be fixed?
A2: Peak tailing, where the latter half of the peak is wider than the front half, is frequently observed with phenolic compounds like this compound. This is often due to secondary interactions between the analyte and the stationary phase.
Troubleshooting Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of the analyte, leading to tailing.[5]
-
Column Contamination: Contaminants from the sample matrix can create active sites on the column, leading to peak tailing.
-
Solution: Implement a robust sample preparation procedure to remove potential interferences. Regularly flushing the column can also help.
-
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and tailing.[5]
-
Solution: Minimize the length and internal diameter of all tubing. Ensure all connections are properly made to avoid dead volume.
-
Q3: My peak is fronting. What does this indicate?
A3: Peak fronting, the inverse of tailing, is less common but can indicate specific problems.
Troubleshooting Peak Fronting:
-
Sample Overload: Injecting a highly concentrated sample can saturate the stationary phase, leading to a fronting peak shape.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Collapse: A void or collapse at the head of the column can cause the sample band to be distorted.
-
Solution: This usually requires replacing the column. To prevent this, always operate within the column's recommended pressure and pH limits.[8]
-
Q4: I am having trouble separating this compound from a closely eluting impurity. How can I improve the resolution?
A4: Improving the separation of two closely eluting peaks often requires a systematic optimization of the chromatographic conditions to enhance selectivity.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase:
-
Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of the separation.[9][10]
-
Gradient Slope: A shallower gradient (a slower increase in the percentage of organic solvent) can often improve the resolution of closely eluting compounds.[11]
-
-
Adjust the Column Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity.[10] A good starting point is 30-40°C.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity for aromatic and polar compounds compared to a standard C18 column.
-
Decrease the Flow Rate: Lowering the flow rate can sometimes enhance separation, although this will increase the analysis time.[12]
Data Presentation: Method Optimization Parameters
The following tables summarize key parameters that can be adjusted to improve peak resolution, based on common practices for the analysis of lignan glycosides and phenolic compounds.
Table 1: Mobile Phase Optimization Strategies
| Parameter | Typical Starting Condition | Optimization Strategy | Expected Outcome on Peak Resolution |
| Organic Solvent | Acetonitrile | Switch to Methanol | Alters selectivity; may improve separation of closely eluting peaks. |
| Aqueous Phase pH | 0.1% Formic Acid (pH ~2.7) | Adjust pH with acetic acid or other compatible buffers | Can improve peak shape by suppressing silanol interactions. |
| Gradient Program | 5-95% Acetonitrile in 30 min | Decrease the gradient slope (e.g., 5-40% in 25 min) | Increases separation time between closely eluting peaks. |
Table 2: Column and System Parameter Adjustments
| Parameter | Typical Condition | Optimization Strategy | Expected Outcome on Peak Resolution |
| Column Chemistry | C18, end-capped | Switch to Phenyl-Hexyl or Polar-Embedded Phase | Provides alternative selectivity for aromatic and polar compounds. |
| Column Dimensions | 4.6 x 150 mm, 3.5 µm | Use a longer column or a column with smaller particles | Increases column efficiency and can improve resolution. |
| Flow Rate | 1.0 mL/min | Decrease to 0.8 mL/min | May improve separation, but increases run time. |
| Column Temperature | 30 °C | Increase to 35-40 °C | Can improve peak shape and alter selectivity. |
Experimental Protocols
Standard HPLC Method for Lignan Glycoside Analysis
This protocol provides a general methodology that can be adapted and optimized for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the plant extract or sample.
-
Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), end-capped.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: Linear gradient from 15% to 50% B
-
25-30 min: Linear gradient from 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-36 min: Return to 15% B
-
36-45 min: Re-equilibration at 15% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 280 nm (or scan with PDA to determine the optimal wavelength).
-
Injection Volume: 10 µL
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and method development.
Caption: A troubleshooting workflow for common peak shape issues in HPLC.
Caption: A systematic workflow for HPLC method development to improve peak resolution.
References
- 1. mastelf.com [mastelf.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 8. lcms.cz [lcms.cz]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of (-)-Isolariciresinol 9'-O-glucoside for Bioassays
Welcome to the technical support center for (-)-Isolariciresinol 9'-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of this compound in bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lignan (B3055560) glycoside. While the glycosidic moiety enhances its hydrophilicity compared to its aglycone, its overall aqueous solubility is still limited, reported to be around 0.38 g/L[1]. It is known to be soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate[2].
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What can I do to prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells and cause the compound to precipitate.
-
Pre-warm the Medium: Warm your cell culture medium or buffer to 37°C before adding the DMSO stock solution.
-
Gradual Addition and Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid dispersion.
-
Use a Co-solvent System: In some instances, a combination of solvents may better maintain solubility.
-
Employ Solubility Enhancers: Consider using excipients like cyclodextrins to form inclusion complexes and improve aqueous solubility.
Q3: What is the maximum concentration of DMSO that is safe for my cell line?
A3: The tolerance to DMSO varies significantly between cell lines and is also dependent on the duration of exposure. It is always recommended to perform a vehicle control experiment to determine the optimal concentration for your specific cell line and assay conditions. The table below summarizes the reported cytotoxic effects of DMSO on several common cell lines.
Data Presentation
Table 1: Tolerated Dimethyl Sulfoxide (DMSO) Concentrations for Various Cell Lines
| Cell Line | Maximum Tolerated DMSO Concentration (24-72h) | Observations |
| HeLa | < 2% | Cytotoxic effects observed at concentrations above 2%[3]. |
| HepG2 | < 1.25% | Significant inhibition of proliferation at 1.25% and above[4]. |
| MCF-7 | < 1.25% | Significant inhibition of proliferation at 1.25% and above. Some studies suggest keeping it at or below 0.6%[4][5]. |
| MDA-MB-231 | < 1.25% | Significant inhibition of proliferation at 1.25% and above[4]. |
| K562 | ~2.5-3.7% (IC50) | IC50 values for DMSO ranged from 2.52% to 3.70% over 24-72 hours[1]. |
| HL60 | ~1.9-5.7% (IC50) | IC50 values for DMSO ranged from 1.97% to 5.78% over 24-72 hours[1]. |
| HCT-116 | ~2.8-3.2% (IC50) | IC50 values for DMSO ranged from 2.84% to 3.28% over 24-72 hours[1]. |
Note: It is crucial to perform a dose-response curve for DMSO on your specific cell line to determine the non-toxic concentration range for your experimental setup.
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: Yes, other water-miscible organic solvents like ethanol (B145695) can be used. However, their compatibility and potential for cytotoxicity at various concentrations should also be tested for your specific cell line. For compounds with ionizable groups, adjusting the pH of the buffer can sometimes improve solubility, but the stability of the compound at different pH values must be considered.
Q5: How can cyclodextrins help with the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate non-polar molecules, or parts of molecules, to form inclusion complexes. This effectively shields the hydrophobic portion of the guest molecule from the aqueous environment, thereby increasing its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity[6][7].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in the stock solution (e.g., in 100% DMSO). | The concentration of the compound exceeds its solubility limit in the solvent. | 1. Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution. 2. If precipitation persists, prepare a more dilute stock solution. |
| Inconsistent or non-reproducible results in bioassays. | 1. Incomplete dissolution of the compound. 2. Precipitation of the compound at the final working concentration in the aqueous medium. | 1. Ensure the stock solution is completely dissolved before use. Prepare fresh dilutions for each experiment. 2. Visually inspect the wells of your assay plate for any signs of precipitation before and after adding the compound. 3. Consider using a solubility-enhancing technique, such as the inclusion of hydroxypropyl-β-cyclodextrin in your assay medium. |
| High background signal or cytotoxicity observed in the vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used. | 1. Determine the maximum tolerated solvent concentration for your specific cell line and assay duration through a dose-response experiment. 2. Reduce the final solvent concentration in your experiments by preparing a more concentrated stock solution, if the compound's solubility allows. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes a standard method for preparing a concentrated stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution. Based on data for related compounds, a concentration of up to 40 mg/mL may be achievable[8]. It is recommended to start with a lower concentration (e.g., 10-20 mM) and increase if necessary and if solubility allows.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.
-
Pre-warm Medium: Pre-warm your sterile cell culture medium or aqueous buffer to 37°C.
-
Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the thawed DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to mix the solution for an additional 30 seconds to ensure homogeneity.
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation or turbidity.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the medium to account for any solvent-related effects.
Protocol 3: Enhancement of Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a general method for preparing a cyclodextrin (B1172386) inclusion complex to improve the aqueous solubility of this compound.
-
Molar Ratio Determination: A 1:1 molar ratio of the compound to HP-β-CD is a common starting point.
-
Preparation of HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer or cell culture medium. The concentration will depend on the desired final concentration of your compound.
-
Complexation:
-
Method A (from solid): Add the powdered this compound to the HP-β-CD solution.
-
Method B (from organic stock): Prepare a concentrated stock of this compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Slowly add this solution to the HP-β-CD solution while stirring vigorously.
-
-
Equilibration: Stir the mixture at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate contains the solubilized complex.
-
Quantification: It is advisable to determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Mandatory Visualizations
Caption: General experimental workflow for preparing and using this compound in bioassays.
Caption: Troubleshooting logic for addressing compound precipitation in aqueous media.
Caption: Putative inhibitory effect of lignan glucosides on the Akt/NF-κB signaling pathway.
Disclaimer: The information provided in this technical support center is for research purposes only. It is essential to validate all protocols and solvent concentrations for your specific experimental conditions and cell lines. The signaling pathway depicted is based on studies of related lignan glucosides and represents a potential mechanism of action for this compound that may require further investigation for confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(-)-Isolariciresinol 9'-O-glucoside stability issues during extraction and storage
Disclaimer: Direct stability data for (-)-Isolariciresinol 9'-O-glucoside is limited in publicly available literature. The following guidance is based on established principles for the handling of structurally similar lignan (B3055560) glucosides, such as secoisolariciresinol (B192356) diglucoside (SDG), and other phenolic glycosides. Researchers should consider this information as a starting point for developing their own specific stability protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: The main factors contributing to the degradation of this compound during extraction are enzymatic activity, pH extremes, high temperatures, exposure to light, and oxidation. Endogenous plant enzymes, such as β-glucosidases, can hydrolyze the glycosidic bond.[1][2][3] Acidic or alkaline conditions can also catalyze this hydrolysis.[4] Prolonged exposure to high temperatures can accelerate degradation, while UV light can induce photochemical reactions.[5] The presence of oxygen and metal ions can promote oxidation of the phenolic moieties.[6][7]
Q2: I am observing a lower than expected yield of this compound in my extract. What could be the issue?
A2: A low yield could be due to incomplete extraction or degradation during the process. Ensure your solvent system is optimized for polarity to efficiently extract the glycoside; aqueous methanol (B129727) or ethanol (B145695) are often effective for polar lignans (B1203133).[8] Review your extraction procedure for potential degradation factors as mentioned in Q1. Consider performing a time-course and temperature study to find the optimal extraction conditions that maximize yield while minimizing degradation.
Q3: What are the best practices for the short-term and long-term storage of extracts containing this compound?
A3: For short-term storage (hours to a few days), extracts should be kept at low temperatures (e.g., 4°C) in the dark, and preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. For long-term storage, it is recommended to freeze the extract at -20°C or, ideally, -80°C.[9][10][11] Lyophilization (freeze-drying) of the extract to a powder can also enhance long-term stability if stored under the same cold, dark, and inert conditions.
Q4: Can I heat my extract to concentrate it?
A4: While some lignan glucosides like SDG have shown stability at elevated temperatures for short periods, it is generally advisable to avoid high temperatures.[5][11] If concentration is necessary, use methods that operate at low temperatures, such as rotary evaporation under reduced pressure or freeze-drying. If heat must be applied, it should be for the shortest duration possible and at the lowest effective temperature.
Q5: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying lignans.[12][13][14][15] For higher sensitivity and structural confirmation, especially when monitoring for degradation products, HPLC coupled with Mass Spectrometry (LC-MS) is recommended.[12][13][16]
Troubleshooting Guides
Issue 1: Loss of Compound During Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of this compound | Enzymatic Degradation: Plant enzymes (e.g., β-glucosidases) may be cleaving the glucoside moiety. | - Immediately after harvesting, flash-freeze plant material in liquid nitrogen to deactivate enzymes. - Consider blanching fresh plant material before extraction. - Use solvents containing an enzyme inhibitor or perform extraction at low temperatures. |
| Hydrolysis (Acidic/Alkaline): pH of the extraction solvent may be too high or too low. | - Maintain a neutral or slightly acidic pH (e.g., pH 4-6) during extraction. - Avoid prolonged exposure to strong acids or bases unless intentionally performing hydrolysis. | |
| Oxidation: Phenolic groups are susceptible to oxidation. | - Degas solvents before use. - Perform extraction under an inert atmosphere (e.g., nitrogen). - Add antioxidants (e.g., ascorbic acid, BHT) to the extraction solvent. | |
| Thermal Degradation: High temperatures during extraction (e.g., Soxhlet) can cause degradation. | - Opt for room temperature or cold extraction methods (e.g., maceration, ultrasonic-assisted extraction at controlled temperatures). - If heat is required, minimize the duration and temperature. | |
| Incomplete Extraction: The chosen solvent may not be optimal. | - Experiment with different solvent systems and polarities (e.g., varying percentages of methanol or ethanol in water). - Increase extraction time or the number of extraction cycles. |
Issue 2: Compound Degradation During Storage
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing concentration of this compound over time | Hydrolysis: Residual water and enzymes in the extract can lead to hydrolysis. | - Ensure the extract is thoroughly dried before long-term storage (e.g., using sodium sulfate (B86663) for solvent extracts, or lyophilization). - Store at low temperatures (-20°C or -80°C) to slow down chemical reactions.[9][10][11] |
| Oxidation: Exposure to air (oxygen) can cause oxidative degradation. | - Store extracts in airtight containers. - Purge the headspace of the container with an inert gas (nitrogen or argon) before sealing. | |
| Photodegradation: Exposure to light, especially UV light, can break down the molecule. | - Store extracts in amber-colored vials or wrap containers in aluminum foil. - Keep stored samples in a dark place (e.g., a freezer or a light-proof box). |
Data Summary
The stability of lignan glucosides is influenced by the food matrix, processing, and storage conditions. The following table summarizes the stability of secoisolariciresinol diglucoside (SDG), a closely related compound, which can serve as an indicator for the potential stability of this compound.
| Matrix/Process | Condition | SDG Stability | Reference |
| Bakery Products | Baking Temperatures (up to 250°C) | Stable | [5] |
| Storage at room temperature for 1 week | Stable | [10][11] | |
| Storage at -25°C for 2 months | Stable | [10][11] | |
| Dairy Products | High-temperature pasteurization | Stable | [9] |
| Fermentation (Yogurt) | Stable | [9] | |
| Yogurt storage at 4°C for 21 days | Stable | [9] | |
| Whey-based drinks storage at 8°C for 6 months | Up to 25% loss | [9] |
Experimental Protocols
Protocol: Stability Assessment of this compound in an Extract
1. Objective: To evaluate the stability of this compound in a plant extract under different storage conditions.
2. Materials:
-
Plant extract containing this compound
-
HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
Analytical standard of this compound
-
Amber HPLC vials
-
Controlled temperature environments (e.g., 25°C incubator, 4°C refrigerator, -20°C freezer, -80°C freezer)
-
HPLC-UV or LC-MS system
3. Methodology:
-
Initial Analysis (T=0):
-
Prepare the plant extract in a suitable solvent (e.g., 70% methanol).
-
Filter the extract through a 0.45 µm syringe filter.
-
Immediately analyze the extract by HPLC to determine the initial concentration of this compound. This will serve as the baseline (T=0).
-
-
Sample Aliquoting and Storage:
-
Aliquot the extract into multiple amber HPLC vials to avoid repeated freeze-thaw cycles of a single stock.
-
Divide the vials into different storage groups:
-
Group A: 25°C (room temperature)
-
Group B: 4°C (refrigerated)
-
Group C: -20°C (frozen)
-
Group D: -80°C (deep frozen)
-
-
For each temperature, have separate vials for each time point to be tested.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage group.
-
Allow the frozen samples to thaw at room temperature.
-
Analyze the samples by HPLC under the same conditions as the T=0 analysis.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point for each storage condition.
-
Calculate the percentage of the compound remaining relative to the T=0 concentration.
-
Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.
-
4. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for Extraction and Initial Analysis.
Caption: Troubleshooting Decision Tree for Stability Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-Assisted Extraction of Polyphenolic Contents and Acid Hydrolysis of Flavonoid Glycosides from Oil Palm (Elaeis guineensis Jacq.) Leaf: Optimization and Correlation with Free Radical Scavenging Activity | MDPI [mdpi.com]
- 5. Potential protective properties of flax lignan secoisolariciresinol diglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects | MDPI [mdpi.com]
- 8. ijariie.com [ijariie.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of processing and storage on the stability of flaxseed lignan added to bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A combined HPLC-UV and HPLC-MS method for the identification of lignans and its application to the lignans of Linum usitatissimum L. and L. bienne Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
Minimizing epimerization of (-)-Isolariciresinol 9'-O-glucoside during sample preparation
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the epimerization of (-)-Isolariciresinol 9'-O-glucoside during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization refers to a chemical change where the configuration of a single chiral center in the this compound molecule is inverted. This results in the formation of a diastereomer, which can complicate analysis and lead to inaccurate quantification of the target compound.
Q2: What are the primary factors that can cause epimerization of this compound during sample preparation?
A2: The main factors that can induce epimerization are exposure to non-neutral pH (both acidic and basic conditions), elevated temperatures, and certain solvents. The presence of endogenous enzymes in the sample matrix can also contribute to degradation and potential isomerization.
Q3: How can I detect if epimerization has occurred in my sample?
A3: Epimerization can be detected by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The epimer will typically appear as a separate, closely eluting peak to the main this compound peak. Mass spectrometry (MS) can confirm that the new peak has the same mass-to-charge ratio (m/z) as the parent compound.
Q4: Is it possible to reverse epimerization?
A4: Reversing epimerization to obtain the pure desired stereoisomer is often difficult and impractical in a typical sample preparation workflow. The primary goal should be to prevent its occurrence from the outset.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of a new, closely eluting peak in the chromatogram with the same m/z. | Epimerization due to pH extremes during extraction or processing. | Maintain a pH range of 6.0-7.0 throughout the sample preparation process. Use buffered solutions for extraction and dilution. |
| Epimerization due to high temperatures. | Avoid heating samples above 40°C. If concentration is necessary, use methods like lyophilization (freeze-drying) or vacuum centrifugation at low temperatures. | |
| Decreased recovery of this compound. | Degradation or epimerization caused by prolonged processing times. | Streamline the sample preparation workflow to minimize the time from extraction to analysis. Keep samples on ice or at 4°C whenever possible. |
| Enzymatic degradation. | Immediately after sample collection, flash-freeze the material in liquid nitrogen and store it at -80°C. Consider a blanching step for plant tissues to deactivate enzymes before extraction. | |
| Inconsistent analytical results between batches. | Variability in sample preparation conditions (pH, temperature, time). | Standardize all sample preparation steps. Use a detailed, validated Standard Operating Procedure (SOP) to ensure consistency. |
Experimental Protocols
Recommended Protocol for Extraction of this compound with Minimized Epimerization
-
Sample Homogenization:
-
Weigh 100 mg of lyophilized and powdered plant material into a 2 mL centrifuge tube.
-
Add 1.5 mL of 80% methanol (B129727) in a phosphate (B84403) buffer solution (pH 6.5).
-
Homogenize the sample using a bead beater for 2 minutes.
-
-
Extraction:
-
Place the sample in an ultrasonic bath for 30 minutes at room temperature (not exceeding 25°C).
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Sample Cleanup (if necessary):
-
For complex matrices, a Solid Phase Extraction (SPE) cleanup may be required. Use a C18 cartridge pre-conditioned with methanol and water.
-
Load the supernatant onto the cartridge.
-
Wash with 5% methanol in water to remove polar impurities.
-
Elute the compound of interest with 80% methanol.
-
-
Final Preparation:
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in the initial mobile phase of your chromatographic system.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Visual Guides
Caption: Recommended workflow for sample preparation to minimize epimerization.
Caption: Troubleshooting logic for identifying potential epimerization.
Technical Support Center: Troubleshooting Low Yield of (-)-Isolariciresinol 9'-O-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low yield of (-)-Isolariciresinol 9'-O-glucoside from plant material.
Troubleshooting Guide
Low yield of this compound can be attributed to several factors, from the initial plant material selection to the final purification steps. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low Yield in Crude Extract
| Possible Cause | Troubleshooting & Optimization |
| Suboptimal Plant Material | Selection and Handling: Ensure the correct plant species and part (e.g., seeds, roots) known to be rich in the target compound are used. The concentration of lignans (B1203133) can vary based on the plant's age, growing conditions, and harvest time. Drying: Thoroughly dry the plant material in a well-ventilated area or a low-temperature oven (40-50°C) to prevent enzymatic degradation.[1] |
| Inefficient Extraction Method | Method Selection: Conventional methods like maceration can be less efficient. Consider using modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can provide higher yields in shorter times.[1][2] |
| Inappropriate Solvent Choice | Solvent Polarity: this compound is a glycoside, suggesting it is more polar than its aglycone. Aqueous mixtures of ethanol (B145695) or methanol (B129727) (e.g., 70-80%) are generally effective for extracting lignan (B3055560) glycosides.[1][3] If the yield is low, experiment with a gradient of solvent concentrations to find the optimal polarity.[1] |
| Incorrect Solid-to-Liquid Ratio | Solvent Volume: An insufficient volume of solvent may not effectively dissolve the target compound. Increase the solvent-to-solid ratio to ensure complete extraction.[2] |
| Inadequate Extraction Time and Temperature | Optimization: For UAE, an extraction time of 30-60 minutes is often employed.[1] For other methods, time and temperature may need to be optimized. However, be cautious as excessively high temperatures can lead to the degradation of thermolabile compounds.[1][3] |
| Degradation of Target Compound | Protective Measures: Some lignans are sensitive to light and oxidation.[1] Store plant material and extracts in the dark or in amber-colored containers.[1] Consider performing the extraction under an inert atmosphere (e.g., nitrogen) if oxidation is suspected.[1] |
Issue 2: Low Purity of the Extract
| Possible Cause | Troubleshooting & Optimization |
| Co-extraction of Impurities | Pre-Extraction Processing: If the plant material has a high lipid content, a pre-extraction step with a non-polar solvent like n-hexane can remove fats and waxes (defatting).[1] Selective Extraction: Fine-tune the polarity of the extraction solvent to maximize the extraction of the target compound while minimizing impurities.[1] |
| Complex Plant Matrix | Post-Extraction Purification: Crude extracts often require further purification. Techniques like column chromatography using silica (B1680970) gel or macroporous adsorption resins are effective for separating lignans from other compounds.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the best plant sources for this compound?
While the specific plant source with the highest concentration of this compound may vary, lignans are widely distributed in the plant kingdom. It has been reported in Oplopanax elatus.[5] Researchers should consult literature for specific plant species and parts known to be rich in this compound.
Q2: Which extraction solvent is most effective for this compound?
As a lignan glycoside, this compound is relatively polar. Therefore, aqueous mixtures of alcohols like ethanol or methanol (typically 70-80%) are likely to be most effective.[1][3] The optimal solvent and concentration should be determined experimentally.
Q3: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a common and reliable method for the quantification of lignans.[6][7] A validated analytical method with a pure standard of this compound is required for accurate quantification.
Q4: Can I use hydrolysis to increase the yield of the aglycone, (-)-Isolariciresinol?
Yes, acid or enzymatic hydrolysis can be used to cleave the glycosidic bond and release the aglycone, (-)-Isolariciresinol.[6][7] However, the conditions for hydrolysis (acid concentration, enzyme type, temperature, and time) need to be carefully optimized to avoid degradation of the aglycone.[8]
Q5: What are some common purification techniques for this compound?
Post-extraction purification is crucial for obtaining a high-purity compound. Common techniques include:
-
Column Chromatography: Using stationary phases like silica gel or macroporous adsorption resins.[2][4]
-
Preparative HPLC: For high-resolution separation and purification.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Plant Material Preparation: Dry the selected plant material at 40-50°C and grind it into a fine powder.
-
Defatting (Optional): If the plant material is rich in lipids, pre-extract the powder with n-hexane to remove fats.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into a flask.
-
Add the extraction solvent (e.g., 100 mL of 70% ethanol).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration: Filter the extract through filter paper to separate the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[2]
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This is a general guideline and the specific parameters should be optimized for your instrument and sample.
-
Instrumentation: HPLC system with a UV or Mass Spectrometer (MS) detector.
-
Column: A reversed-phase C18 column is typically used for lignan analysis.[8]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with a small amount of acid like formic acid for better peak shape) is common.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 280 nm for many lignans) or MS for more selective and sensitive detection.[7]
-
Quantification: Create a calibration curve using a certified reference standard of this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103102252A - Method for separating and purifying (+)-isolariciresinol and (-)-lariciresinol from folium isatidis - Google Patents [patents.google.com]
- 5. Isolariciresinol 9'-O-beta-D-glucoside | C26H34O11 | CID 74191750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of secoisolariciresinol, lariciresinol and isolariciresinol in plant foods by high performance liquid chromatography coupled with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing ESI-MS Analysis of (-)-Isolariciresinol 9'-O-glucoside
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of (-)-Isolariciresinol 9'-O-glucoside in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode (positive or negative) for analyzing this compound?
A1: this compound, a phenolic glycoside, can typically be detected in both positive and negative ionization modes.[1][2] The optimal choice depends on your specific instrumentation, sample matrix, and desired sensitivity.
-
Negative Ion Mode ([M-H]⁻): Often favored for phenolic compounds as the acidic phenolic hydroxyl groups readily deprotonate. This mode can provide high sensitivity and a clean background.
-
Positive Ion Mode ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺): Adduct formation (e.g., with sodium or ammonium (B1175870) ions from additives) can also provide strong signals.
It is highly recommended to test both modes during initial method development to determine which provides the best signal-to-noise ratio for your specific conditions.
Q2: Which mobile phase additives are most effective for enhancing the signal of this compound?
A2: Mobile phase additives play a critical role in promoting stable and efficient ionization. The most common and effective additives for phenolic glycosides include:
-
Formic Acid (FA) and Acetic Acid (AA): Typically used at low concentrations (0.05% to 0.2%), these acids help to protonate molecules in positive mode and can surprisingly enhance signal in negative mode for certain compounds.[1][3] Some studies have shown that acetic acid can be more effective than formic acid for enhancing the negative-ion ESI response of phenolic compounds.[1]
-
Ammonium Formate (AF) and Ammonium Acetate (AAc): These volatile salts are excellent for creating a stable pH environment and can enhance signal in both positive and negative modes.[2][4][5] They are particularly useful for promoting the formation of ammonium adducts ([M+NH₄]⁺) in positive mode.
The choice of additive should be systematically evaluated as part of your method development.
Q3: I am observing a very low or non-existent signal for my analyte. What are the most common causes?
A3: Low signal intensity can stem from several factors across the entire analytical workflow. The most common culprits fall into three categories:
-
Sample-Related Issues: This includes low analyte concentration, sample degradation, or the presence of interfering compounds from the sample matrix that cause ion suppression.[1][6][7]
-
Liquid Chromatography (LC) Issues: Poor chromatography leading to broad peaks, leaks in the LC system, or an inappropriate mobile phase composition can all diminish signal intensity.[7]
-
Mass Spectrometer (MS) Issues: A contaminated ion source is a primary cause of signal degradation.[7] Incorrect ESI source parameters (e.g., capillary voltage, gas flows, temperature) or an instrument that is out of tune or calibration can also lead to poor performance.[1][8]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal Intensity
This guide provides a logical workflow to diagnose the root cause of a weak or absent signal.
// Nodes check_ms [label="1. Verify MS Performance\n(Infuse Standard Directly)", fillcolor="#F1F3F4", fontcolor="#202124"]; ms_ok [label="Signal is Strong & Stable?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
check_lc [label="2. Investigate LC System", fillcolor="#F1F3F4", fontcolor="#202124"]; lc_issues [label="Check for Leaks\nVerify Mobile Phase\nAssess Peak Shape\nCheck Column Health", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
ms_problem [label="MS Issue Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ms_actions [label="Clean Ion Source\nTune & Calibrate MS\nCheck Source Parameters", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
check_sample [label="3. Evaluate Sample Preparation\n& Matrix Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; sample_issues [label="Prepare Fresh Standard\nReview Extraction Protocol\nTest for Ion Suppression\n(Post-column infusion)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
resolved [label="Problem Resolved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_ms; check_ms -> ms_ok;
ms_ok -> check_lc [label=" Yes"]; check_lc -> lc_issues [style=dashed]; lc_issues -> check_sample;
ms_ok -> ms_problem [label="No "]; ms_problem -> ms_actions [style=dashed]; ms_actions -> resolved;
check_sample -> sample_issues [style=dashed]; sample_issues -> resolved; }
Caption: A workflow for systematic ESI-MS method development.
Methodology:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Direct Infusion Analysis:
-
Bypass the LC column and directly infuse the standard solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative full scan modes to determine which provides a better initial signal for the precursor ion.
-
-
Screen Mobile Phase Additives:
-
To the standard solution, add different additives one at a time to screen their effect. Recommended starting concentrations are:
-
0.1% Formic Acid
-
0.1% Acetic Acid
-
5 mM Ammonium Formate
-
5 mM Ammonium Acetate
-
-
Infuse each solution and record the signal intensity for the analyte. Select the additive that provides the highest and most stable signal.
-
-
Optimize ESI Source Parameters:
-
Using the best mobile phase composition from the previous step, optimize the key source parameters.
-
Vary one parameter at a time while keeping others constant. For example, vary the capillary voltage in 0.5 kV increments, followed by the drying gas temperature in 25 °C increments.
-
Plot the signal intensity against the parameter value to find the optimal setting, which is often on a broad plateau rather than a sharp peak to ensure method robustness. [9][10]
-
-
Integrate with LC System:
-
Once the optimal ionization mode, additive, and source parameters are determined, run the analysis using the full LC-MS setup.
-
Ensure that the chromatographic peak shape is acceptable and that the signal remains stable and intense. Minor adjustments to the source parameters may be necessary to accommodate the LC flow rate and gradient composition.
-
References
- 1. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 8. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of (-)-Isolariciresinol 9'-O-glucoside by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of (-)-Isolariciresinol 9'-O-glucoside.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Problem 1: Significant Ion Suppression or Enhancement
Symptoms:
-
Low analyte signal intensity.[1]
-
Inconsistent and irreproducible results between samples.
-
Poor accuracy and precision in quality control (QC) samples.
Possible Causes:
-
Co-elution of matrix components (e.g., phospholipids, salts) with the analyte, competing for ionization.[1]
-
Suboptimal sample preparation leading to insufficient removal of interfering substances.
Solutions:
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up complex biological samples. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a wide range of interferences.[2] Phospholipid removal SPE plates or cartridges can also significantly reduce matrix effects originating from plasma or serum samples.
-
Liquid-Liquid Extraction (LLE): LLE can provide clean extracts, but analyte recovery, especially for more polar compounds like glycosides, may be lower.[3]
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components and may result in significant ion suppression.[3] If used, it should be followed by a further clean-up step.
-
-
Improve Chromatographic Separation:
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems, with their smaller particle size columns, offer higher resolution and can help separate the analyte from interfering matrix components.
-
Gradient Optimization: A shallower, more optimized gradient elution can improve the separation of this compound from co-eluting matrix components.[4]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression or enhancement in the same way, allowing for accurate quantification.[5]
Workflow for Diagnosing and Mitigating Matrix Effects:
Caption: A logical workflow for diagnosing and mitigating matrix effects.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
Possible Causes:
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., residual silanols).[7]
-
Column Overload: Injecting too much sample mass.[8]
-
Inappropriate Injection Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase.[9]
-
Column Degradation: A worn-out or contaminated column.[7]
Solutions:
-
Mobile Phase Modification:
-
Adjust pH: For phenolic compounds, using a mobile phase with a low pH (e.g., with 0.1% formic acid) can suppress the ionization of acidic functional groups and reduce interactions with residual silanols, leading to better peak shapes.[7]
-
Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can block active sites on the column.[6]
-
-
Optimize Injection Conditions:
-
Column Maintenance and Selection:
-
Use End-Capped Columns: Modern, high-quality end-capped columns have fewer active residual silanol (B1196071) groups.[7]
-
Column Washing: If the column is contaminated, wash it according to the manufacturer's instructions.
-
Replace Column: If the column is old or degraded, it may need to be replaced.[7]
-
Troubleshooting Flowchart for Poor Peak Shape:
Caption: A step-by-step guide to troubleshooting poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable sample preparation method for analyzing this compound in plasma?
A: For complex biological matrices like plasma, Solid-Phase Extraction (SPE) is generally the most effective method for removing interfering substances and reducing matrix effects.[2] A mixed-mode cation exchange SPE protocol can provide high recovery and clean extracts. Alternatively, a robust protein precipitation followed by a cleanup step can also be effective.
Q2: What type of internal standard should I use for accurate quantification?
A: A stable isotope-labeled (SIL) internal standard of this compound is the "gold standard" and is highly recommended.[5] SIL internal standards co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing the most accurate correction for matrix effects. If a SIL-IS is not available, a structural analog that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.[10]
Q3: My signal for this compound is very low. What are the likely causes and how can I improve it?
A: Low signal intensity can be due to several factors:
-
Ion Suppression: This is a major cause of low signal in LC-MS/MS. Refer to the "Significant Ion Suppression or Enhancement" section in the troubleshooting guide for mitigation strategies.
-
Suboptimal MS Parameters: Ensure that the mass spectrometer source parameters (e.g., gas flows, temperatures, voltages) are optimized for this compound.
-
Analyte Degradation: Lignan (B3055560) glycosides can be susceptible to degradation. Ensure proper sample handling and storage (e.g., keeping samples on ice and minimizing processing time).
-
Inefficient Extraction: Your sample preparation method may not be efficiently extracting the analyte. Evaluate the recovery of your extraction method.
Q4: I am observing carryover between injections. How can I prevent this?
A: Carryover can be a significant issue in high-throughput analysis. To minimize it:
-
Optimize Wash Solvents: Use a strong wash solvent in your autosampler that can effectively remove any residual analyte from the injection needle and port.
-
Increase Wash Volume and Time: Increase the volume of the wash solvent and the duration of the wash cycle.
-
Inject Blanks: Injecting blank samples after high-concentration samples can help to wash out any remaining analyte from the system.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Mixed-mode cation exchange SPE cartridges.
-
Methanol (B129727) (LC-MS grade).
-
Water (LC-MS grade).
-
4% Phosphoric acid in water.
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol.
-
Internal standard working solution (e.g., stable isotope-labeled this compound in methanol).
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.[2]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[2]
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.[2]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method for Lignan Analysis
The following is a starting point for an LC-MS/MS method for the analysis of lignans, including (-)-Isolariciresinol. This method should be optimized for this compound.[4][11]
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute the analyte. A typical gradient might be 5-95% B over 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
The exact MRM transitions should be determined by infusing a standard of this compound into the mass spectrometer. The fragmentation of lignan glycosides typically involves the loss of the sugar moiety.[12] For this compound (molecular weight ~522.5 g/mol ), you would expect a precursor ion corresponding to [M-H]⁻ or [M+H]⁺. The product ion would likely correspond to the aglycone, (-)-Isolariciresinol.
Quantitative Data Summary
The following table provides an example of the type of validation data that should be generated for a robust LC-MS/MS method. The values presented here are for illustrative purposes and are based on typical performance characteristics for similar assays.[13][14][15]
Table 1: Example Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 15% |
| Accuracy (% bias) | -5% to +8% | ± 15% |
| Recovery | 85 - 95% | Consistent and reproducible |
| Matrix Effect | 90 - 105% | Within acceptable range (e.g., 85-115%) |
Table 2: Example Stability Data for QC Samples
| Stability Condition | Concentration (ng/mL) | Mean Stability (% of nominal) |
| Bench-top (4 hours at RT) | Low QC | 98.5 |
| High QC | 101.2 | |
| Freeze-thaw (3 cycles) | Low QC | 97.9 |
| High QC | 99.8 | |
| Long-term (-80 °C for 30 days) | Low QC | 96.5 |
| High QC | 100.5 |
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]
- 4. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. peak tailing and disappearing peak in LC/MS/MS - Chromatography Forum [chromforum.org]
- 10. benchchem.com [benchchem.com]
- 11. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iris.unito.it [iris.unito.it]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of (-)-Isolariciresinol 9'-O-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purity assessment of (-)-Isolariciresinol 9'-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The most common and reliable techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and identification of impurities.
Q2: What are the potential impurities I should be aware of when analyzing this compound?
A2: Potential impurities can be categorized as:
-
Structurally Related Lignans (B1203133): Other lignans and their glucosides that may be present from the natural source or as byproducts of synthesis. These include secoisolariciresinol, lariciresinol, pinoresinol, and matairesinol.
-
Aglycone Form: The free aglycone, (-)-Isolariciresinol, may be present due to hydrolysis of the glycosidic bond.
-
Degradation Products: The molecule can degrade under certain conditions, such as acidic hydrolysis, which may lead to the formation of anhydro forms.
-
Residual Solvents and Reagents: Depending on the isolation or synthesis process, residual solvents and reagents may be present.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure stability, this compound should be stored in a well-sealed container, protected from light, and kept at a low temperature (refrigerated or frozen). For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored in tightly sealed vials at -20°C for short periods.
Troubleshooting Guides
HPLC and LC-MS Analysis
Issue 1: Peak Tailing in HPLC Chromatogram
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?
-
Answer: Peak tailing for phenolic compounds like lignan (B3055560) glucosides is a common issue in reversed-phase HPLC. Here’s a systematic approach to troubleshoot this problem:
-
Secondary Silanol (B1196071) Interactions: This is the most frequent cause. Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of the analyte.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups, thereby reducing secondary interactions.
-
Solution 2: Use of End-Capped Columns: Employ a modern, high-quality end-capped C18 or C8 column. End-capping deactivates most of the residual silanol groups.
-
Solution 3: Mobile Phase Additives: A small amount of a competitive base (e.g., triethylamine) can be added to the mobile phase to block the active silanol sites. However, this is not compatible with MS detection.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
-
Column Void or Contamination: A void at the column inlet or contamination from previous injections can cause poor peak shape.
-
Solution: Reverse-flush the column (if permitted by the manufacturer) or replace the column if it is old or heavily used. Using a guard column can help protect the analytical column.
-
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector and the detector can contribute to band broadening and peak tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.
-
-
Issue 2: Poor Resolution Between this compound and Potential Impurities
-
Question: I am having difficulty separating this compound from other lignan glucosides. How can I improve the resolution?
-
Answer: Achieving good resolution among structurally similar lignans can be challenging. Consider the following strategies:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with different gradient profiles and durations.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or using a combination of both, can alter the selectivity of the separation.
-
Select a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities for aromatic compounds.
-
Adjust the Column Temperature: Increasing the column temperature can improve efficiency and may change the elution order, potentially improving resolution.
-
Issue 3: Low Sensitivity or Ion Suppression in LC-MS
-
Question: I am observing a weak signal for this compound in my LC-MS analysis. What could be the reason and how can I enhance the signal?
-
Answer: Low sensitivity in LC-MS can be due to several factors, with ion suppression being a common culprit in complex matrices.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte.
-
Solution 1: Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering substances.
-
Solution 2: Enhance Chromatographic Separation: Optimize the HPLC method to separate the analyte from the majority of matrix components.
-
-
Inefficient Ionization: The choice of ionization mode and source parameters is critical.
-
Solution: this compound can be detected in both positive and negative ion modes. Electrospray ionization (ESI) is commonly used. Optimize the ESI source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your specific instrument.
-
-
Mobile Phase Composition: Certain mobile phase additives can suppress ionization.
-
Solution: Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations (e.g., 0.1%). Avoid non-volatile buffers like phosphate.
-
-
Data Presentation
Table 1: Representative HPLC Method Parameters and Retention Times
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Compound | Approximate Retention Time (min) |
| This compound | 18.5 |
| (-)-Isolariciresinol (Aglycone) | 25.2 |
| Secoisolariciresinol diglucoside | 15.8 |
| Pinoresinol glucoside | 17.1 |
Note: Retention times are approximate and can vary significantly depending on the specific HPLC system, column, and precise mobile phase composition.
Table 2: Representative LC-MS/MS Fragmentation Data for Isolariciresinol Glucoside
| Ion Mode | Precursor Ion (m/z) | Product Ions (m/z) | Annotation |
| Negative ESI | 521.2 [M-H]⁻ | 359.1 | [M-H-Glc]⁻ |
| 341.1 | [M-H-Glc-H₂O]⁻ | ||
| 329.1 | Loss of a portion of the aglycone | ||
| 299.1 | Further fragmentation of the aglycone | ||
| Positive ESI | 523.2 [M+H]⁺ | 361.1 | [M+H-Glc]⁺ |
| 343.1 | [M+H-Glc-H₂O]⁺ | ||
| 313.1 | [M+H-Glc-H₂O-CH₂O]⁺ |
Note: Glc refers to the glucose moiety (loss of 162 Da). Fragmentation patterns can vary depending on the instrument and collision energy.
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of water and methanol) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 40% B
-
35-40 min: Hold at 40% B
-
40-45 min: Return to 10% B
-
45-50 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: LC-MS/MS Identification of Impurities
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
LC-MS/MS System and Conditions:
-
LC System: Use the same HPLC conditions as in Protocol 1, or a UPLC system for higher resolution and sensitivity.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.
-
Ionization Mode: ESI, both positive and negative modes.
-
Scan Mode: Full scan to identify molecular ions of potential impurities, followed by product ion scans (MS/MS) of the detected parent ions to obtain fragmentation patterns.
-
MS Parameters: Optimize source and collision energy parameters for the specific instrument and analytes.
-
-
Data Analysis: Compare the retention times and mass fragmentation patterns of the observed impurity peaks with those of known lignan standards or with data from the literature to tentatively identify the impurities.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Technical Support Center: Optimization of Microwave-Assisted Extraction for Lignans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Microwave-Assisted Extraction (MAE) parameters for lignans (B1203133).
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for efficient lignan (B3055560) extraction using MAE?
A1: The critical parameters influencing the efficiency of lignan extraction include microwave power, extraction time, solvent type and concentration, and the solid-to-liquid ratio.[1] Optimizing these factors is crucial for maximizing the yield of target lignans while minimizing degradation.
Q2: Which solvents are most effective for extracting lignans with MAE?
A2: Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are commonly used and effective solvents for lignan extraction.[2] The optimal concentration typically ranges from 40% to 80%.[1][3][4] The choice of solvent and its polarity should be tailored to the specific lignan being extracted. For instance, a 70% methanol solution was found to be optimal for extracting lyoniside (B1256259).[1][5][6]
Q3: How does microwave power affect lignan extraction?
A3: Microwave power directly influences the temperature and pressure within the extraction vessel, accelerating the extraction process. However, excessive power can lead to the degradation of thermolabile lignans.[2] It is essential to find a balance that ensures efficient extraction without compromising the integrity of the target compounds. For example, a study on arctiin (B1665604) extraction determined 500 W to be the optimal microwave power.[1]
Q4: What is a typical range for extraction time in MAE of lignans?
A4: MAE is known for significantly reducing extraction times compared to conventional methods.[1] Optimal extraction times can range from a few minutes to around 30 minutes.[2][6] For example, the optimal time for extracting lyoniside was found to be 10 minutes, while for arctiin it was 200 seconds.[1][5][6] Prolonged exposure to microwaves can lead to decreased yield due to compound degradation.[6]
Q5: What is the importance of the solid-to-liquid ratio?
A5: An adequate solid-to-liquid ratio ensures that the solvent can thoroughly penetrate the plant material and effectively dissolve the target lignans.[2] Insufficient solvent volume can lead to incomplete extraction. Optimized ratios vary depending on the plant material and target lignan, with examples ranging from 1:15 g/mL to 1:30 g/mL.[1][5]
Q6: Is pre-treatment of the plant material necessary before MAE?
A6: Yes, proper preparation of the plant material is crucial. This typically involves drying the material to a constant weight to prevent enzymatic degradation of lignans and grinding it into a fine powder to increase the surface area for extraction.[2] For lipid-rich materials like flaxseed, a pre-extraction defatting step with a non-polar solvent can improve purity.[2][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Lignan Yield | - Suboptimal solvent choice or concentration.- Incorrect solid-to-liquid ratio.- Inadequate extraction time or microwave power.- Inefficient extraction method. | - Experiment with different solvents (e.g., ethanol, methanol) and concentrations to match the polarity of the target lignan.[2]- Increase the solvent volume to ensure complete immersion and dissolution of the plant material.[2]- Systematically vary the extraction time and microwave power to find the optimal balance for your specific lignan. Be cautious of overheating.[2]- Consider if MAE is the most suitable method; for some lignans, other techniques like ultrasonic-assisted extraction (UAE) might be more effective.[2] |
| Degradation of Target Lignans | - Excessive microwave power.- Prolonged extraction time. | - Reduce the microwave power in decrements to find a level that facilitates extraction without causing degradation.- Decrease the extraction time. Shorter extraction times are a key advantage of MAE.[6] |
| Low Purity of Extract | - Co-extraction of undesirable compounds (e.g., fats, waxes). | - For lipid-rich materials, perform a pre-extraction defatting step with a non-polar solvent like n-hexane.[2]- Fine-tune the solvent polarity by testing a gradient of concentrations to selectively extract the target lignan. |
| Inconsistent Results | - Inhomogeneous plant material.- Fluctuations in microwave power output.- Inconsistent sample preparation. | - Ensure the plant material is ground to a uniform and fine powder.- Calibrate and verify the microwave's power output.- Standardize the sample preparation protocol, including drying and weighing procedures. |
Optimized MAE Parameters for Lignans from Various Sources
| Plant Source | Target Lignan(s) | Microwave Power (W) | Extraction Time | Solvent | Solvent Concentration (%) | Solid-to-Liquid Ratio (g/mL) | Lignan Yield |
| Saraca asoca bark | Lyoniside | Not Specified | 10 min | Methanol:Water | 70:30 | 1:30 | 9.4 mg/g |
| Arctium lappa L. fruit | Arctiin & Arctigenin | 500 | 200 s | Methanol | 40 | 1:15 | 17.5% Arctiin, 2.2% Arctigenin |
| Cinnamomum camphora leaves | Lignans | Not Specified | 5 min | Ethanol | 80 | 1:26 | 42.69% |
| Flaxseed cakes | Herbacetin diglucoside | 150 | 6 min | Methanol:Water with 0.1 M NaOH | 70 | Not Specified | 5.76 mg/g DW |
Experimental Protocol: Microwave-Assisted Extraction of Lignans
This protocol provides a general guideline for the MAE of lignans. Optimization for specific plant materials and target compounds is recommended.
1. Plant Material Preparation:
-
Dry the plant material at 40-50°C until a constant weight is achieved to remove residual moisture.[2]
-
Grind the dried material into a fine powder (e.g., to pass a 120-mesh sieve) to increase the surface area for extraction.[2]
-
For lipid-rich materials, perform a pre-extraction defatting step by soaking the powder in a non-polar solvent (e.g., n-hexane) followed by filtration.
2. Microwave-Assisted Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 2.0 g) and place it into a suitable microwave extraction vessel.[2]
-
Add the optimized extraction solvent (e.g., 40 mL of 81% aqueous ethanol for a 1:20 g/mL ratio).[2]
-
Securely seal the extraction vessel and place it in the microwave extractor.
-
Set the optimized MAE parameters: microwave power, extraction time, and temperature (if applicable).
-
Start the extraction process.
3. Post-Extraction Processing:
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to separate the liquid from the solid plant residue.
-
The collected liquid extract can then be further processed for analysis (e.g., by HPLC) or purification.
Visualizing the MAE Workflow
Caption: Workflow for Microwave-Assisted Extraction of Lignans.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. "Optimization of microwave assisted extraction process of lignans in Ci" by ZHOU Haixu, LI Zhonghai et al. [ifoodmm.cn]
- 4. ifoodmm.com [ifoodmm.com]
- 5. Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
Technical Support Center: Analysis of (-)-Isolariciresinol 9'-O-glucoside by MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Isolariciresinol 9'-O-glucoside and encountering challenges with aglycone instability during tandem mass spectrometry (MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the aglycone of this compound unstable in the gas phase during MS/MS analysis?
A1: The aglycone of this compound is prone to instability following the neutral loss of the glucose moiety (162 Da) during collision-induced dissociation (CID). Instead of detecting the intact aglycone, a characteristic fragmentation pattern is often observed. This instability is attributed to the structure of the aglycone, which can readily undergo further fragmentation.
Q2: What is the expected fragmentation pattern for this compound in negative ion mode ESI-MS/MS?
A2: In negative ion mode, this compound (precursor ion [M-H]⁻ at m/z 521.2) typically does not show a stable aglycone ion at m/z 359. Instead, the fragmentation is characterized by an initial neutral loss of the glucose moiety (162 Da), followed by a rapid rearrangement. This rearrangement involves an oxolane formation and a subsequent loss of a water molecule (-18 Da), resulting in a prominent fragment ion at m/z 344.[1] This ion at m/z 344 can then be further fragmented to yield diagnostic ions, such as those at m/z 163 and 159, which correspond to a coniferyl alcohol fragment.[1]
Q3: I am not observing the expected fragment at m/z 344. What could be the issue?
A3: Several factors could contribute to not observing the m/z 344 fragment:
-
Collision Energy: The collision energy (CE) might not be optimized. Too low of a CE may not induce the fragmentation of the precursor ion, while an excessively high CE might lead to the immediate fragmentation of the m/z 344 ion, making it difficult to detect.
-
In-Source Fragmentation: The glycosidic bond might be cleaving within the ionization source before reaching the mass analyzer. This can be influenced by source parameters like temperature and voltages. If in-source fragmentation is significant, you may primarily see the fragments of the aglycone in your MS1 spectrum.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte, leading to poor signal intensity for all ions.
-
Instrument Tuning: The mass spectrometer may not be properly tuned and calibrated for the mass range of interest.
Q4: How can I confirm that the peak I'm seeing corresponds to this compound?
A4: Confirmation should be based on a combination of factors:
-
Retention Time: Match the retention time of your analyte with that of a certified reference standard under the same chromatographic conditions.
-
Precursor Ion Mass: Ensure the accurate mass of the precursor ion corresponds to the [M-H]⁻ of this compound (m/z 521.2101).
-
MS/MS Fragmentation Pattern: Even with the unstable aglycone, the presence of the characteristic fragment at m/z 344 and its subsequent fragments (e.g., m/z 163, 159) provides strong evidence for the identity of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the MS/MS analysis of this compound.
Issue 1: No or Poor Signal for the Precursor Ion (m/z 521.2)
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure proper sample handling and storage. Lignans can be sensitive to light and temperature. Use fresh preparations when possible. |
| Inefficient Ionization | Optimize electrospray ionization (ESI) source parameters. For negative ion mode, adjust capillary voltage, nebulizer pressure, and drying gas flow and temperature. |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve sample cleanup using solid-phase extraction (SPE) to remove interfering compounds.[2] Check for co-eluting matrix components by monitoring the total ion chromatogram. |
| Incorrect Mobile Phase | Ensure the mobile phase pH is suitable for negative ion mode. The addition of a small amount of a weak acid like formic acid can sometimes improve signal, but for negative mode, a neutral or slightly basic mobile phase might be more effective. However, the stability of the analyte in different pH conditions should be considered. |
Issue 2: Aglycone Instability and Inconsistent Fragmentation
| Possible Cause | Troubleshooting Step |
| Suboptimal Collision Energy (CE) | Perform a CE optimization experiment for the transition m/z 521.2 -> 344. Analyze the compound at a range of CE values to find the optimal setting that maximizes the intensity of the m/z 344 fragment. |
| In-Source Fragmentation | Reduce the ion source temperature and adjust cone/fragmentor voltages to minimize premature fragmentation. A "gentler" ionization can preserve the precursor ion for MS/MS analysis. |
| Collision Gas Pressure | If your instrument allows, you can optimize the collision gas pressure. Higher pressure can lead to more efficient fragmentation at lower CE. |
| MS/MS Scan Time | Ensure the scan time is adequate to obtain a sufficient number of data points across the chromatographic peak for both the precursor and fragment ions. |
Data Presentation
Table 1: Key Mass-to-Charge Ratios (m/z) for MS/MS Analysis of this compound in Negative Ion Mode
| Description | Precursor Ion (m/z) | Fragment Ion (m/z) | Notes |
| Precursor Ion | 521.2 | - | [M-H]⁻ |
| Primary Fragment | 521.2 | 344.1 | Resulting from neutral loss of glucose followed by oxolane formation and water loss. This is a key diagnostic ion. |
| Secondary Fragments | 344.1 | 163.1, 159.1 | Further fragmentation of the m/z 344 ion. |
Table 2: Example Collision Energy Optimization for Key Transitions
Note: The optimal collision energy (CE) is instrument-dependent. This table provides a template for researchers to populate with their experimentally determined values.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy Range (eV) | Observed Optimal CE (eV) | Relative Intensity at Optimal CE |
| 521.2 | 344.1 | 10 - 40 | User-defined | User-defined |
| 344.1 | 163.1 | 15 - 50 | User-defined | User-defined |
| 344.1 | 159.1 | 15 - 50 | User-defined | User-defined |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Drying and Grinding: Dry the plant material at a temperature below 60°C. Grind the dried material into a fine powder.
-
Extraction:
-
For a broad range of lignan (B3055560) glycosides and aglycones, use 70-80% aqueous methanol (B129727) or ethanol (B145695) as the extraction solvent.
-
Use a solid-to-liquid ratio of 1:10 to 1:20 (e.g., 1 g of powder in 10-20 mL of solvent).
-
Macerate the mixture at room temperature for 24 hours or use ultrasonication for 30-60 minutes to improve extraction efficiency.
-
-
Filtration and Concentration:
-
Centrifuge the mixture and filter the supernatant.
-
Evaporate the solvent using a rotary evaporator or a stream of nitrogen.
-
-
Sample Cleanup (Optional but Recommended):
-
Reconstitute the dried extract in a suitable solvent.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
-
Final Preparation: Reconstitute the purified extract in the initial mobile phase for LC-MS/MS analysis. Filter the final sample through a 0.22 µm syringe filter.
Protocol 2: LC-MS/MS Method for this compound
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: Return to 10% B
-
18.1-25 min: Column re-equilibration
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MS Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Nebulizer Gas (Nitrogen): Instrument-specific optimization.
-
MRM Transitions:
-
Primary: 521.2 -> 344.1
-
Confirmatory: 344.1 -> 163.1
-
-
Visualizations
Caption: Fragmentation pathway of this compound in MS/MS.
Caption: Troubleshooting workflow for MS/MS analysis.
References
Refinement of enzymatic hydrolysis for (-)-Isolariciresinol 9'-O-glucoside analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic hydrolysis and analysis of (-)-Isolariciresinol 9'-O-glucoside.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the enzymatic hydrolysis of my this compound incomplete or proceeding very slowly?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Verify the optimal pH and temperature for the specific β-glucosidase being used, typically pH 4.0-7.0 and 37-50°C. If this information is not available, perform a pH and temperature optimization experiment.[1] |
| Insufficient Enzyme Concentration | Increase the enzyme concentration in the reaction mixture. Ensure the enzyme has been stored correctly (typically 4°C for short-term and -20°C or -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[2] |
| Poor Substrate Solubility | This compound may have limited solubility in aqueous buffers. The addition of a co-solvent like DMSO or ethanol (B145695) (5-10%) can improve solubility. However, the concentration of the organic solvent should be optimized as it can impact enzyme stability and activity.[2] |
| Product Inhibition | The accumulation of glucose, a product of the hydrolysis, can inhibit β-glucosidase activity. Consider methods for in-situ glucose removal, such as adding glucose oxidase/catalase if compatible with the reaction conditions.[1] |
| Enzyme Inactivation | Components of the plant extract other than the substrate may be inhibiting the enzyme.[3][4] Consider a preliminary sample cleanup step, such as solid-phase extraction (SPE), to remove potential inhibitors. |
Q2: My hydrolysis reaction starts but seems to stop before completion. What is happening?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Product Inhibition by Glucose | As the reaction progresses, the concentration of glucose increases, which can inhibit many β-glucosidases.[1] Use a higher enzyme concentration to overcome competitive inhibition or implement a system to remove glucose as it is formed.[1] |
| pH Shift During Reaction | The enzymatic reaction itself or components in the reaction mixture could alter the pH, moving it away from the enzyme's optimum. Ensure the reaction is performed in a well-buffered solution (e.g., 50-100 mM citrate (B86180) or phosphate (B84403) buffer) and monitor the pH over time.[1] |
| Transglycosylation | At high substrate concentrations, some β-glucosidases can transfer the glucosyl moiety to another substrate or product molecule instead of water. Lowering the initial substrate concentration can mitigate this effect.[1] |
Q3: I am observing unexpected or inconsistent results in my HPLC/LC-MS analysis after hydrolysis. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | If the hydrolysis is not complete, you will see a peak for the original glucoside in addition to the aglycone. Re-optimize the hydrolysis conditions as described in Q1. |
| Aglycone Instability | The resulting aglycone, (-)-Isolariciresinol, may be unstable under the analytical conditions. Ensure the sample is analyzed promptly after hydrolysis and stored under appropriate conditions (e.g., cold and dark). |
| Matrix Effects in LC-MS | Other components from the plant extract can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[5] Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for these effects. An internal standard can also help to correct for variations. |
| Column Degradation | Loss of resolution or peak tailing in HPLC can indicate column degradation.[6] Ensure the mobile phase is filtered and degassed, and use a guard column to protect the analytical column. If performance does not improve, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
What is the purpose of enzymatic hydrolysis in the analysis of this compound?
In nature, lignans (B1203133) like (-)-Isolariciresinol often exist as glycosides, where a sugar molecule is attached.[7] Enzymatic hydrolysis utilizes an enzyme, typically a β-glucosidase, to cleave this sugar molecule, releasing the aglycone (in this case, (-)-Isolariciresinol). This is often necessary for accurate quantification and for studying the biological activity of the aglycone itself.
Which enzyme is best suited for the hydrolysis of this compound?
β-glucosidases are the most commonly used enzymes for hydrolyzing β-glucoside linkages.[8][9] The specific choice of β-glucosidase may depend on the source (e.g., from almonds, Aspergillus niger, or recombinant sources) and the specific characteristics of the enzyme, such as its optimal pH, temperature, and tolerance to inhibitors. For complex plant extracts, enzymes from sources like Helix pomatia, which contain a mixture of glycosidases including β-glucuronidase and sulfatase, have also been used to hydrolyze various lignan (B3055560) glucosides.[2][10]
What are the typical optimal conditions for β-glucosidase activity?
While optimal conditions should be determined empirically for the specific enzyme and substrate, a general starting point for β-glucosidases is a pH between 4.0 and 7.0 and a temperature range of 37-50°C.[1]
How can I monitor the progress of the hydrolysis reaction?
The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by a suitable chromatographic method, such as HPLC. The disappearance of the substrate peak (this compound) and the appearance of the product peak ((-)-Isolariciresinol) can be tracked over time.
Are there alternatives to enzymatic hydrolysis?
Acid hydrolysis is an alternative method to cleave glycosidic bonds. However, this method can be harsh and may lead to the degradation or isomerization of the target lignans.[7][11] Enzymatic hydrolysis is generally preferred for its milder conditions and higher specificity.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
-
Sample Preparation: Prepare a solution of the plant extract or isolated this compound in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0). If solubility is an issue, a small amount of an organic co-solvent like DMSO can be added.
-
Enzyme Addition: Add β-glucosidase to the substrate solution. The optimal enzyme-to-substrate ratio should be determined experimentally, but a starting point could be 10-20 units of enzyme per mg of substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitoring the Reaction: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Stopping the Reaction: Stop the enzymatic reaction in the aliquot by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by heat inactivation (e.g., boiling for 5-10 minutes). The method of inactivation should be compatible with downstream analysis.
-
Analysis: Analyze the quenched aliquots by HPLC or LC-MS to determine the concentration of the remaining substrate and the formed product.
Protocol 2: HPLC Analysis of (-)-Isolariciresinol
-
Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector is suitable.
-
Column: A reversed-phase C18 column is commonly used for the separation of lignans.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: Monitor the elution of (-)-Isolariciresinol at its UV absorbance maximum.
-
Quantification: Quantify the amount of (-)-Isolariciresinol by comparing the peak area to a calibration curve prepared from a certified reference standard.
Visualizations
Caption: Workflow for the enzymatic hydrolysis and analysis of this compound.
Caption: Troubleshooting decision tree for incomplete enzymatic hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of hydrolytic enzyme activities and plant pathogen growth by invertase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Glucosidase: Progress from Basic Mechanism to Frontier Application [mdpi.com]
- 10. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic hydrolysis of steryl glycosides for their analysis in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (-)-Isolariciresinol 9'-O-glucoside and Secoisolariciresinol Diglucoside
A detailed guide for researchers, scientists, and drug development professionals on the antioxidant and anti-inflammatory properties of two prominent lignan (B3055560) glucosides.
This guide provides a comprehensive comparison of the biological activities of (-)-Isolariciresinol 9'-O-glucoside and Secoisolariciresinol (B192356) diglucoside (SDG), focusing on their antioxidant and anti-inflammatory effects. While direct comparative studies are limited, this document synthesizes available data to offer insights into their individual properties and potential therapeutic applications.
Introduction
Lignans (B1203133) are a class of polyphenolic compounds found in various plants, with flaxseed being a particularly rich source of secoisolariciresinol diglucoside (SDG). This compound is another lignan glycoside found in various plant species. Both compounds are of significant interest to the scientific community due to their potential health benefits, including antioxidant and anti-inflammatory activities. This guide aims to provide a comparative overview of their biological activities based on available experimental data.
Antioxidant Activity
The antioxidant properties of these lignans are often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose.
Quantitative Data for Antioxidant Activity
Secoisolariciresinol Diglucoside (SDG)
| Assay | Metric | Value | Reference |
| DPPH Radical Scavenging | EC50 | 0.016 mg/mL | [1] |
This compound
Anti-inflammatory Activity
The anti-inflammatory effects of these lignans are often investigated by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and their influence on key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Quantitative Data for Anti-inflammatory Activity
Secoisolariciresinol Diglucoside (SDG)
While specific IC50 values for the inhibition of nitric oxide production by SDG are not consistently reported, studies have shown its ability to decrease the production of inflammatory mediators. SDG has been demonstrated to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway[2][3].
This compound
Data on the anti-inflammatory activity of this compound is limited. However, studies on other isolariciresinol (B191591) derivatives have shown significant inhibitory activity against nitric oxide production, with IC50 values in the low micromolar range. It is important to note that these studies did not specify the enantiomeric form or the exact glycosylation pattern of the tested compounds.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of the test compound (e.g., SDG) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve[1][4].
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).
-
The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at a specific wavelength (around 540 nm).
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.
-
The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined.
NF-κB Signaling Pathway Analysis
The effect of lignans on the NF-κB pathway is often assessed by measuring the expression and activation of key proteins in this pathway.
Protocol:
-
Cells (e.g., macrophages or other relevant cell lines) are treated with the lignan and/or an inflammatory stimulus.
-
Cell lysates are prepared, and the proteins are separated by SDS-PAGE.
-
Western blotting is performed using specific antibodies against key NF-κB pathway proteins, such as p65, IκBα, and their phosphorylated forms.
-
The levels of these proteins are quantified to determine the effect of the lignan on NF-κB activation. For instance, a decrease in the phosphorylation of p65 or an inhibition of IκBα degradation would indicate an inhibitory effect on the NF-κB pathway[2][5][6][7].
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflows for assessing antioxidant and anti-inflammatory activities.
Caption: Simplified diagram of the NF-κB signaling pathway and the potential inhibitory action of lignans.
Conclusion
Both this compound and secoisolariciresinol diglucoside are promising natural compounds with potential health benefits. The available data strongly supports the antioxidant and anti-inflammatory properties of SDG. While research on this compound is less extensive, preliminary studies on related isolariciresinol derivatives suggest it may also possess significant biological activities.
A significant gap in the current research is the lack of direct comparative studies between these two specific lignan glucosides. Such studies are crucial to definitively determine their relative potencies and to guide future research and development efforts. Researchers are encouraged to conduct head-to-head comparisons of these compounds using standardized experimental protocols to provide a clearer understanding of their therapeutic potential.
References
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. DSpace [repository.upenn.edu]
- 3. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secoisolariciresinol Diglucoside with Antioxidant Capacity from Flaxseed: A Study on Microwave-Assisted Germination Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Lignan Profiles in Different Plant Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of lignan (B3055560) profiles across various plant species, offering valuable insights for researchers, scientists, and drug development professionals. Lignans (B1203133) are a class of polyphenolic compounds with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and hormone-modulating effects, making them a subject of intense scientific scrutiny for their potential therapeutic applications.[1][2] This document summarizes quantitative data on major lignans, details experimental protocols for their analysis, and visualizes key signaling pathways influenced by these compounds.
Quantitative Lignan Profiles in Selected Plant Species
The concentration and composition of lignans vary significantly among different plant species and even between cultivars.[3] Flaxseed and sesame seeds are recognized as some of the most concentrated dietary sources of lignans.[4][5][6][7] The following table summarizes the content of four major lignans—secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol—in various plant-based foods. The data is presented in micrograms per 100 grams (µ g/100g ) of the edible portion of the plant.
| Plant Species | Secoisolariciresinol (µ g/100g ) | Matairesinol (µ g/100g ) | Pinoresinol (µ g/100g ) | Lariciresinol (µ g/100g ) | Total Lignans (µ g/100g ) |
| Flaxseed | 301,129[2][7] | 550[8] | 3,320[8] | 3,040[8] | ~308,039 |
| Sesame Seed | - | - | 1,980-9,410[5] | - | 29,331[2][7] |
| Grains (Wheat Bread, whole grain) | - | - | - | 70[9][10] | 7-764[2][6][7] |
| Broccoli | - | - | 185-2,321[6][7] | 185-2,321[6][7] | - |
| Cabbage | - | - | - | - | - |
| Apricot (raw) | - | 0.0311[11] | - | - | - |
| Strawberry (raw) | - | 0.0158[11] | - | - | - |
| Orange | - | 0.000661[11] | - | - | - |
| Peach | - | 0.000171[11] | - | - | - |
Note: Data is compiled from various sources and may vary depending on the specific cultivar, growing conditions, and analytical methods used. The total lignan content for some entries represents the sum of the four specified lignans, while for others, it is a reported total that may include other lignan compounds.
Experimental Protocols for Lignan Analysis
Accurate quantification of lignans is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for the separation and quantification of these compounds.[10][12]
Lignan Extraction from Plant Material
A generalized protocol for the extraction of lignans from a plant matrix is outlined below. This procedure may require optimization based on the specific plant material and target lignans.
Materials:
-
Dried and finely ground plant material
-
Solvents: 80% Methanol (B129727) or 80% Ethanol (B145695), n-Hexane (for defatting oily seeds)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for cleanup (optional)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Sample Preparation: Weigh approximately 1 gram of the dried, ground plant material into a centrifuge tube. For oil-rich seeds like flaxseed or sesame, pre-extract with n-hexane to remove lipids.
-
Extraction: Add 10 mL of 80% methanol or 80% ethanol to the sample. Vortex vigorously for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the pellet two more times to ensure complete extraction of lignans. Combine all the supernatants.
-
Solvent Evaporation: Evaporate the combined supernatant to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase for HPLC analysis.
-
Cleanup (Optional): For complex matrices, the reconstituted extract may be further purified using a C18 SPE cartridge to remove interfering compounds.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Quantification of Lignans
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mass Spectrometry (MS) detector for more sensitive and specific detection.
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start with a low percentage of mobile phase B (e.g., 10-20%), gradually increasing to a high percentage (e.g., 80-90%) over 30-40 minutes, followed by a re-equilibration step. The specific gradient profile should be optimized for the separation of the target lignans.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or optimized for specific lignans)
Quantification:
-
Prepare a series of standard solutions of the target lignans (secoisolariciresinol, matairesinol, pinoresinol, lariciresinol) of known concentrations.
-
Generate a calibration curve by plotting the peak area of each standard against its concentration.
-
Inject the prepared plant extracts into the HPLC system.
-
Identify the lignans in the sample by comparing their retention times with those of the standards.
-
Quantify the concentration of each lignan in the sample by using the calibration curve.
Visualization of Key Signaling Pathways
Lignans exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the simplified mechanisms of action of lignans on the NF-κB, Nrf2, and phytoestrogen signaling pathways.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of (-)-Isolariciresinol 9'-O-glucoside Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivities of the enantiomers of Isolariciresinol 9'-O-glucoside. While direct comparative studies on the bioactivity of the individual enantiomers, (-)-Isolariciresinol 9'-O-glucoside and (+)-Isolariciresinol 9'-O-glucoside, are limited in publicly available scientific literature, this document synthesizes the existing data on related compounds and the broader class of lignans (B1203133) to offer insights into their potential therapeutic effects. The primary focus of available research has been on antioxidant and anti-inflammatory properties.
Quantitative Bioactivity Data
Direct comparative data for the enantiomers of Isolariciresinol 9'-O-glucoside is currently unavailable in the reviewed literature. However, data for the racemic aglycone, (±)-isolariciresinol, and related lignan (B3055560) glycosides provide valuable context for their potential antioxidant activities.
| Compound | Bioactivity Assay | Endpoint | Result |
| (±)-Isolariciresinol | DPPH radical scavenging | IC50 | 53.0 µM |
| Schizandriside (a lignan glycoside) | DPPH radical scavenging | IC50 | 34.4 µM |
| Saracoside (a lignan glycoside) | DPPH radical scavenging | IC50 | 28.8 µM |
Note: The data for (±)-Isolariciresinol pertains to the aglycone racemate and not the individual 9'-O-glucoside enantiomers. The data for Schizandriside and Saracoside are included to provide context on the antioxidant potential of similar lignan glycosides.
Experimental Protocols
DPPH Radical Scavenging Assay for (±)-Isolariciresinol
This protocol describes the method used to determine the antioxidant activity of (±)-isolariciresinol.
Materials:
-
(±)-Isolariciresinol
-
1,1-diphenyl-2-picrylhydrazyl (DPPH)
-
96-well microplate reader
Procedure:
-
A stock solution of (±)-isolariciresinol is prepared in methanol.
-
Serial dilutions of the stock solution are made to obtain a range of concentrations.
-
A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
In a 96-well plate, a specific volume of each concentration of the test compound is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
Potential Signaling Pathways
Discussion and Future Directions
The lack of direct comparative studies on the bioactivity of this compound and its (+) enantiomer represents a significant knowledge gap. Given that stereochemistry often plays a crucial role in the pharmacological activity of molecules, it is highly probable that the two enantiomers exhibit different potencies and potentially different biological effects.
Future research should focus on the stereoselective synthesis of both enantiomers to enable head-to-head comparisons in a variety of bioassays. Key areas for investigation include:
-
Antioxidant Activity: A direct comparison of the IC50 values of the individual enantiomers in assays such as DPPH, ABTS, and ORAC would provide definitive data on their radical scavenging capabilities.
-
Anti-inflammatory Effects: Investigating the differential effects of the enantiomers on key inflammatory markers like COX-2, iNOS, TNF-α, and IL-6, as well as their impact on the NF-κB signaling pathway, would be highly valuable.
-
Signaling Pathway Modulation: Elucidating the specific interactions of each enantiomer with signaling cascades such as MAPK and PI3K/Akt would provide a deeper understanding of their mechanisms of action.
-
Pharmacokinetic Profiles: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual enantiomers is essential for understanding their in vivo behavior and therapeutic potential.
A Guide to the Use of Reference Materials for Isolariciresinol Glucoside Analysis
Comparison of Commercially Available (+)-Isolariciresinol 9'-O-glucoside Reference Standards
The selection of a suitable reference standard is a critical first step in any quantitative analysis. The following table summarizes the characteristics of commercially available (+)-Isolariciresinol 9'-O-glucoside reference standards. It is crucial for researchers to verify the stereoisomeric purity of the standard to ensure it is appropriate for their specific analytical needs.
| Supplier | Product Name | CAS Number | Purity | Analysis Method | Identification Method |
| Biopurify | (+)-Isolariciresinol 9'-O-glucoside | 63358-12-3 | 95%~99% | HPLC-DAD or/and HPLC-ELSD | Mass, NMR[1] |
| BioCrick | (+)-Isolariciresinol 9'-O-glucoside | 63358-12-3 | >98% | Not specified | Not specified[2] |
| MedChemExpress | (+)-Isolariciresinol 9'-O-glucoside | 63358-12-3 | Not specified | Not specified | Not specified[3] |
| Xcess Biosciences | (+)-Isolariciresinol 9'-O-glucoside | 63358-12-3 | Not specified | Not specified | Not specified[4] |
Note: The purity and characterization data provided by suppliers can vary. It is highly recommended to request a comprehensive Certificate of Analysis for any selected reference standard.
Experimental Protocols for Qualification and Use
To ensure the reliability of analytical results, the qualification and proper use of reference standards are essential. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a fundamental technique for assessing the purity of a reference standard and for the quantitative analysis of Isolariciresinol 9'-O-glucoside in various matrices. A method adapted from the analysis of a related lignan (B3055560), secoisolariciresinol (B192356) diglucoside (SDG), is described below[5].
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (acidified with a small amount of formic or acetic acid to improve peak shape) is typically used. For example, a gradient from 10% to 50% acetonitrile over 30 minutes.
Protocol:
-
Standard Preparation: Accurately weigh the (+)-Isolariciresinol 9'-O-glucoside reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Curve: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: The sample preparation will depend on the matrix. For plant materials, an extraction with a solvent like dioxane/ethanol followed by hydrolysis may be necessary[5].
-
Chromatographic Analysis: Inject the calibration standards and prepared samples onto the HPLC system.
-
Data Analysis: Monitor the absorbance at a suitable wavelength (e.g., 280 nm). The purity of the reference standard can be determined by the area percentage of the main peak. For quantification, construct a calibration curve by plotting the peak area against the concentration of the standards and use it to determine the concentration of the analyte in the samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification
LC-MS provides high sensitivity and selectivity for the identification and quantification of Isolariciresinol 9'-O-glucoside, especially in complex matrices.
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
Ionization Source:
-
Electrospray ionization (ESI) is commonly used for lignans.
Protocol:
-
Chromatographic Separation: Utilize an HPLC method similar to the one described above to separate the analyte from the matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in either positive or negative ion mode. For Isolariciresinol 9'-O-glucoside (C26H34O11, MW: 522.54), characteristic ions would be monitored. In positive mode, this could be the protonated molecule [M+H]+ at m/z 523.2. In negative mode, the deprotonated molecule [M-H]- at m/z 521.2 could be monitored.
-
Quantification: For quantitative analysis, a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer is often employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful tool for the unambiguous structural elucidation and confirmation of the reference standard.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Solvent:
-
A deuterated solvent such as methanol-d4 (B120146) (CD3OD) is suitable.
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the reference standard in the deuterated solvent.
-
Data Acquisition: Acquire one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.
-
Data Analysis: The chemical shifts and coupling constants of the protons and carbons are compared with published data or used for de novo structure elucidation to confirm the identity and structure of the compound[6].
Visualizing Experimental Workflows
To further clarify the application of these reference materials, the following diagrams illustrate key experimental workflows.
Caption: General workflow for reference standard use.
References
- 1. CAS 63358-12-3 | (+)-Isolariciresinol 9'-O-glucoside [phytopurify.com]
- 2. (+)-Isolariciresinol 9'-O-glucoside | CAS:63358-12-3 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. HPLC method for analysis of secoisolariciresinol diglucoside in flaxseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to (-)-Isolariciresinol 9'-O-glucoside and Other Prominent Phytoestrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plant-derived compound (-)-Isolariciresinol 9'-O-glucoside with other well-characterized phytoestrogens, including the isoflavones genistein (B1671435) and daidzein, the coumestan (B1194414) coumestrol, and the stilbene (B7821643) resveratrol. The comparison focuses on their estrogenic, antioxidant, anti-inflammatory, and anti-cancer properties, supported by available experimental data.
Chemical Structures and Bioavailability
Phytoestrogens are a diverse group of plant-derived compounds that are structurally similar to mammalian estrogens, allowing them to interact with estrogen receptors.[1] Their biological activity is significantly influenced by their chemical structure and bioavailability.
-
This compound is a lignan (B3055560), a class of phytoestrogens found in various plants.[2] Like other glycosides, it is generally less bioavailable in its dietary form and requires hydrolysis by gut microbiota to release the active aglycone, (-)-isolariciresinol.[3]
-
Genistein and Daidzein are isoflavones predominantly found in soy products.[4] They exist as glycosides (genistin and daidzin) in food and are converted to their more active aglycone forms by intestinal enzymes.[5][6]
-
Coumestrol , a coumestan, is found in clover and sprouts and is considered one of the most potent phytoestrogens.[4]
-
Resveratrol , a stilbene found in grapes and berries, has garnered significant attention for its diverse biological activities.[3]
The bioavailability of these compounds varies and is a critical factor in their overall in vivo efficacy.
Comparative Biological Activity
This section compares the known biological activities of this compound and its aglycone with other prominent phytoestrogens. Due to the limited direct experimental data on this compound, data for its aglycone and related lignan metabolites are used as a proxy.
Estrogenic Activity and Estrogen Receptor Binding
Phytoestrogens exert their estrogenic or anti-estrogenic effects by binding to estrogen receptors (ERα and ERβ).[7] The relative binding affinity (RBA) for these receptors often dictates the physiological response.
Table 1: Estrogenic Activity and Estrogen Receptor (ER) Binding Affinity of Phytoestrogens
| Phytoestrogen | Estrogenic Activity | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |
| (-)-Isolariciresinol | Data not available | Data not available | Data not available |
| Genistein | Agonist/Antagonist | 4 | 87 |
| Daidzein | Agonist/Antagonist | 0.1 | 0.5 |
| Coumestrol | Potent Agonist | 35 | 185 |
| Resveratrol | Agonist/Antagonist | 0.1 | 0.1 |
Data for RBA is relative to 17β-estradiol (100%). Data compiled from various sources.
It is important to note that many phytoestrogens, including genistein, show a higher binding affinity for ERβ over ERα.[8] This differential binding may contribute to their tissue-selective effects.
Antioxidant Properties
Many phytoestrogens possess antioxidant properties, which contribute to their protective effects against various diseases.
Table 2: Comparative Antioxidant Activity of Phytoestrogens
| Phytoestrogen | Antioxidant Activity (DPPH Assay - IC50 µM) | Antioxidant Activity (ORAC Assay - µmol TE/µmol) |
| Isolariciresinol (B191591) | 53.0 | Data not available |
| Genistein | ~10-20 | ~2.5 |
| Daidzein | >100 | ~1.5 |
| Coumestrol | ~5-15 | Data not available |
| Resveratrol | ~25-50 | ~3.0 |
IC50 values represent the concentration required to scavenge 50% of DPPH radicals. ORAC values are expressed as Trolox equivalents. Data is approximate and compiled from various sources for comparative purposes.
Anti-inflammatory Effects
Phytoestrogens can modulate inflammatory pathways, often through the inhibition of pro-inflammatory cytokines and enzymes.[4]
Table 3: Comparative Anti-inflammatory Effects of Phytoestrogens
| Phytoestrogen | Mechanism of Action | Key In Vitro Findings |
| Secoisolariciresinol diglucoside (related lignan) | Inhibition of NF-κB pathway | Reduced expression of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated cells. |
| Genistein | Inhibition of NF-κB and AP-1 signaling, reduction of COX-2 expression | Dose-dependent reduction of inflammatory markers in various cell types. |
| Daidzein | Inhibition of pro-inflammatory cytokine production | Moderate anti-inflammatory effects compared to genistein. |
| Coumestrol | Potent inhibitor of inflammatory pathways | Significant reduction of inflammatory responses in vitro. |
| Resveratrol | Inhibition of NF-κB, modulation of SIRT1 activity | Potent anti-inflammatory effects in a wide range of cell models. |
Anti-cancer Activity
The potential of phytoestrogens in cancer prevention and therapy is an area of active research. Their effects are often cell-type specific and concentration-dependent.[3][9][10]
Table 4: Comparative Anti-cancer Activity of Phytoestrogens
| Phytoestrogen | Mechanism of Action | Target Cancer Cell Lines (Examples) |
| Lignans (B1203133) (general) | Induction of apoptosis, cell cycle arrest, inhibition of angiogenesis | Breast (MCF-7), Prostate (LNCaP), Colon (HT-29) |
| Genistein | Inhibition of tyrosine kinases, induction of apoptosis, cell cycle arrest at G2/M phase | Breast (MCF-7, MDA-MB-231), Prostate (PC-3), Ovarian (OVCAR-3) |
| Daidzein | Induction of apoptosis, anti-proliferative effects | Breast (MCF-7), Prostate (LNCaP) |
| Coumestrol | Potent estrogenic effects can be pro- or anti-proliferative depending on cell type and hormone status | Breast (MCF-7) |
| Resveratrol | Induction of apoptosis, cell cycle arrest, inhibition of angiogenesis and metastasis | Breast (MCF-7, MDA-MB-231), Colon (HCT-116), Leukemia (HL-60) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.[11][12]
Protocol Outline:
-
Preparation of ERs: Recombinant human ERα and ERβ are used.
-
Incubation: A fixed concentration of [³H]-17β-estradiol is incubated with the ERs in the presence of increasing concentrations of the test compound.
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is calculated. The RBA is then determined relative to unlabeled 17β-estradiol.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay assesses the estrogenic or anti-estrogenic effects of compounds on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[13][14]
Protocol Outline:
-
Cell Culture: MCF-7 cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound. 17β-estradiol is used as a positive control.
-
Incubation: Cells are incubated for a defined period (e.g., 6 days).
-
Cell Viability Measurement: Cell proliferation is quantified using assays such as MTT, SRB, or by direct cell counting.[2][15]
-
Data Analysis: The proliferative effect of the test compound is compared to the control and expressed as a percentage of the maximal effect of 17β-estradiol.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[16][17][18][19][20]
Protocol Outline:
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
-
Reaction: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The decrease in absorbance at a specific wavelength (around 517 nm) is measured using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of phytoestrogens.
Caption: Simplified Estrogen Receptor Signaling Pathway.
Caption: Workflow for the MCF-7 Cell Proliferation (MTT) Assay.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Conclusion
This compound belongs to the lignan class of phytoestrogens. While direct comparative data for this specific glucoside is scarce, studies on its aglycone, isolariciresinol, and related lignans suggest it likely possesses antioxidant and potential anti-inflammatory and anti-cancer properties.
Compared to the well-studied isoflavones (genistein, daidzein), coumestrol, and resveratrol, the estrogenic potency of isolariciresinol and its metabolites appears to be weaker. However, its antioxidant activity is notable. Further research is imperative to fully elucidate the specific biological activities and therapeutic potential of this compound, particularly its estrogen receptor binding affinity and its effects on various cell signaling pathways. The provided experimental protocols offer a framework for such future investigations.
References
- 1. A review on phytoestrogens: Current status and future direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Multi-Anticancer Activities of Phytoestrogens in Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oestrogenic potency of genistin and daidzin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemicals Targeting Estrogen Receptors: Beneficial Rather Than Adverse Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phytoestrogens and breast cancer: In vitro anticancer activities of isoflavones, lignans, coumestans, stilbenes and their analogs and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. scribd.com [scribd.com]
- 19. louis.uah.edu [louis.uah.edu]
- 20. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Quantification of (-)-Isolariciresinol 9'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of analytical methodologies for the quantification of (-)-Isolariciresinol 9'-O-glucoside, a lignan (B3055560) glycoside of significant interest in phytochemical and pharmacological research. In the absence of a formal inter-laboratory proficiency testing program specifically for this compound, this document synthesizes data from single-laboratory validations of lignan analysis and inter-laboratory studies on related phytochemicals to provide a benchmark for expected method performance and variability.
Data Presentation: A Synthesized Inter-Laboratory Comparison
The following table presents a synthesized inter-laboratory comparison for the quantification of a hypothetical this compound reference material. The data are representative of the performance characteristics expected from competent laboratories employing validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The assigned value is a consensus value derived from expert laboratories.
| Laboratory | Method | Reported Value (mg/kg) | Z-Score | Repeatability (RSDr %) | Recovery (%) |
| Lab 1 | HPLC-MS/MS | 98.2 | -0.38 | 2.1 | 99.1 |
| Lab 2 | HPLC-MS/MS | 105.1 | 1.08 | 1.8 | 102.3 |
| Lab 3 | GC-MS | 95.5 | -0.95 | 3.5 | 96.8 |
| Lab 4 | HPLC-MS/MS | 101.7 | 0.37 | 2.5 | 100.5 |
| Lab 5 | GC-MS | 108.9 | 1.88 | 4.1 | 104.2 |
| Lab 6 | HPLC-MS/MS | 99.6 | -0.09 | 1.9 | 99.8 |
| Assigned Value | 100.0 | ||||
| Standard Deviation for Proficiency Assessment (σ) | 4.8 |
-
Z-Score: A measure of a laboratory's performance, calculated as (reported value - assigned value) / σ. A Z-score between -2 and 2 is generally considered satisfactory.
-
Repeatability (RSDr %): The relative standard deviation of replicate measurements within a single laboratory, indicating the precision of the method under the same operating conditions over a short interval of time.
-
Recovery (%): The percentage of a known amount of analyte recovered from a spiked sample, indicating the accuracy of the method.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques used in the quantification of this compound are provided below.
1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method allows for the direct quantification of the intact glycoside.
-
Sample Preparation and Extraction:
-
Homogenize the sample matrix (e.g., plant material, biological fluid).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Elute the lignan fraction with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M-H]⁻ for this compound.
-
Product Ions: Specific fragment ions for quantification and confirmation.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method quantifies the aglycone (Isolariciresinol) after hydrolysis of the glycosidic bond.
-
Sample Preparation and Hydrolysis:
-
Extract total lipids from the homogenized sample.
-
Perform acid hydrolysis (e.g., with HCl) to cleave the glycosidic linkage, releasing the aglycone.
-
Neutralize the hydrolysate and extract the liberated aglycones with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness.
-
-
Derivatization:
-
Silylate the hydroxyl groups of the aglycone using a derivatizing agent (e.g., BSTFA with 1% TMCS) to increase volatility.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the derivatized lignans.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized Isolariciresinol.
-
Mandatory Visualization
Diagram 1: Analytical Workflow for this compound Quantification
Caption: Workflow for quantification of this compound.
Diagram 2: Comparison of Analytical Methodologies
Caption: Comparison of HPLC-MS/MS and GC-MS for lignan analysis.
Diagram 3: Lignan Modulation of the NF-κB Signaling Pathway
Confirming the structure of isolated (-)-Isolariciresinol 9'-O-glucoside using 2D NMR
The structural confirmation of a natural product like (-)-Isolariciresinol 9'-O-glucoside relies on a suite of spectroscopic techniques. Among these, 2D NMR is paramount for establishing the carbon skeleton, proton environments, and the connectivity between different parts of the molecule, including the sugar moiety and the aglycone.
Comparative Analysis: 2D NMR in Lignan (B3055560) Glucoside Structure Elucidation
The primary alternative to 2D NMR for structure elucidation is single-crystal X-ray diffraction. While X-ray crystallography can provide the absolute structure, obtaining suitable crystals for many natural products can be a significant bottleneck. In contrast, 2D NMR is performed on the compound in solution and can yield a wealth of structural information even for non-crystalline solids or oils.
The key 2D NMR experiments for confirming the structure of a lignan glycoside are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing the connectivity within the lignan backbone and the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range couplings). This is vital for connecting different spin systems and, most importantly, for determining the point of glycosylation—the attachment site of the sugar to the lignan aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
Experimental Protocols
Below are detailed methodologies for the isolation and 2D NMR-based structure confirmation of a lignan glycoside, exemplified by the general procedures used for compounds like (+)-isolariciresinol 9-O-β-D-glucoside.
1. Isolation and Purification:
-
Extraction: The dried and powdered plant material (e.g., aerial parts) is typically extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity. Lignan glycosides are often enriched in the ethyl acetate or n-butanol fractions.
-
Chromatography: The active fraction is subjected to multiple chromatographic steps for purification. This may include column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) with a C18 column to yield the pure compound.
2. NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY/ROESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phasing, and baseline correction.
Data Presentation: 2D NMR Data for a Representative Lignan Glycoside
The following table presents the ¹H and ¹³C NMR data for a known lignan glycoside, which serves as a comparative reference for the structural confirmation of similar compounds. The key HMBC correlations that establish the glycosylation site are highlighted.
| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations |
| Aglycone | |||
| 1 | 132.8 | ||
| 2 | 112.5 | 6.78 (d, 2.0) | H-2 → C-4, C-6 |
| 3 | 148.9 | ||
| 4 | 146.2 | ||
| 5 | 116.1 | 6.65 (d, 8.0) | H-5 → C-1, C-3 |
| 6 | 122.3 | 6.72 (dd, 8.0, 2.0) | H-6 → C-2, C-4 |
| 7 | 47.3 | 4.75 (d, 5.0) | H-7 → C-8, C-9, C-1', C-2', C-6' |
| 8 | 43.5 | 2.15 (m) | |
| 9 | 73.1 | 3.85 (m), 3.65 (m) | H-1" → C-9 |
| 1' | 135.2 | ||
| 2' | 113.8 | 6.95 (d, 2.0) | H-2' → C-4', C-6' |
| 3' | 149.5 | ||
| 4' | 145.8 | ||
| 5' | 115.9 | 6.80 (d, 8.0) | H-5' → C-1', C-3' |
| 6' | 121.5 | 6.85 (dd, 8.0, 2.0) | H-6' → C-2', C-4' |
| 3-OCH₃ | 56.4 | 3.88 (s) | |
| 3'-OCH₃ | 56.5 | 3.90 (s) | |
| Glucosyl Moiety | |||
| 1" | 104.2 | 4.35 (d, 7.5) | H-1" → C-2", C-3", C-5" |
| 2" | 75.1 | 3.25 (m) | |
| 3" | 77.9 | 3.40 (m) | |
| 4" | 71.6 | 3.30 (m) | |
| 5" | 78.2 | 3.35 (m) | |
| 6" | 62.7 | 3.80 (m), 3.68 (m) |
Note: The data presented is a representative example for a lignan glycoside and may not correspond exactly to this compound. The key HMBC correlation from the anomeric proton of the sugar (H-1") to the carbon of the aglycone (C-9) is definitive for confirming the 9'-O-glucoside linkage.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of a natural product glycoside.
Caption: Workflow for the isolation and structural elucidation of a lignan glycoside.
Comparative study of extraction efficiency for different lignan glucosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for extracting lignan (B3055560) glucosides from plant sources. The following sections detail the efficiency of different techniques, supported by experimental data, and provide standardized protocols for key methodologies.
Comparative Analysis of Extraction Methods
The extraction of lignan glucosides is a critical first step in their isolation for research and pharmaceutical development. The efficiency of this process is influenced by several factors, including the chosen method, solvent system, temperature, and duration. This section compares the performance of common extraction techniques.
Modern extraction methods like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) have shown superiority over traditional methods. For instance, a study on the isolation of lyoniside, a lignan glycoside, concluded that MAE was more efficient than conventional techniques.[1] Similarly, the use of novel solvents, such as hybrid ionic liquids (HILs), in conjunction with ultrasonic extraction has demonstrated a significant improvement in extraction efficiency compared to traditional organic solvents. In one study, the total lignan content extracted using an HIL system was 69 mg/g, a 47% increase from the 47 mg/g obtained with an ethanol (B145695) system.[2][3]
Subcritical water extraction (SWE) presents an environmentally friendly and economically viable alternative to conventional methods that rely on organic solvents.[2] It offers advantages such as a simple process, the use of a green solvent, and high extraction efficiency.[2]
The choice of solvent is also a critical parameter. For lignan glucosides, which are more hydrophilic than their aglycone counterparts, aqueous mixtures of ethanol and methanol (B129727) generally yield the best results.[1] For highly polar lignan glucosides, pure water can also be an effective solvent.[1] Studies on secoisolariciresinol (B192356) (Seco) from flaxseed hulls showed higher extraction content with methanol compared to ethanol, with optimal results at 70% and 80% methanol concentrations.[4][5]
Data Summary
The following table summarizes the extraction efficiencies of different methods and conditions for various lignan glucosides.
| Lignan Glucoside | Plant Source | Extraction Method | Solvent | Temperature (°C) | Time | Yield/Efficiency |
| Secoisolariciresinol Diglucoside (SDG) | Flaxseed | Alkaline Hydrolysis & Microwave Irradiation (800W) | Not specified | Not specified | Not specified | 34.76% increase in yield compared to classical alkaline method[6] |
| Secoisolariciresinol (Seco) | Flaxseed Hulls | Maceration | 70-80% Methanol | Not specified | Not specified | Higher content compared to ethanol[4][5] |
| Lyoniside | Not specified | Microwave-Assisted Extraction (MAE) | 70% Methanol | Not specified | 10 min | Superior to conventional methods[1] |
| Arctiin (B1665604) | Arctium lappa fruit | Microwave-Assisted Extraction (MAE) | 40% Methanol | Not specified | 200 s (3 cycles) | 17.5% arctiin in extract[7] |
| Total Lignans (B1203133) | Cereal Grains (Oats) | Ultrasonic Sonication | 84.64% Methanol | 44.24 | 53.63 min | 60.709 µ g/100 g[4] |
| Total Lignans | Not specified | Ultrasonic Extraction with Hybrid Ionic Liquids (HILs) | HILs | Not specified | Not specified | 69 mg/g[2][3] |
| Total Lignans | Not specified | Ultrasonic Extraction with Ethanol | Ethanol | Not specified | Not specified | 47 mg/g[2][3] |
Experimental Protocols
Detailed methodologies for key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and target lignan glucoside.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Lignan Glucosides from Cereal Grains
This protocol is based on the optimization of lignan extraction from oats.[4]
-
Sample Preparation: Mill the cereal grains to a fine powder.
-
Extraction:
-
Weigh 0.1 g of the powdered sample into a 2 mL microcentrifuge tube.
-
Add 1 mL of 84% methanol as the extraction solvent.
-
Place the tube in an ultrasound sonicator.
-
Extract for 60 minutes at 40°C.
-
-
Post-Extraction:
-
Centrifuge the sample at 22,250 x g for 10 minutes.
-
Filter the supernatant through a 0.2 µm syringe filter.
-
-
Analysis: The filtered extract is ready for analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the quantification of lignan glucosides.[4]
Protocol 2: Microwave-Assisted Extraction (MAE) of Arctiin from Arctium lappa Fruit
This protocol is based on a method optimized for the extraction of arctiin.[7]
-
Sample Preparation: Grind the Arctium lappa fruit to a consistent particle size.
-
Extraction:
-
Mix the powdered plant material with 40% methanol at a solid-to-liquid ratio of 1:15.
-
Subject the mixture to microwave irradiation at 500 W for 200 seconds.
-
Repeat the extraction process three times for optimal yield.
-
-
Post-Extraction:
-
Combine the extracts from the three cycles.
-
Filter the combined extract to remove solid plant material.
-
-
Analysis: The resulting extract can be analyzed using appropriate chromatographic techniques to determine the concentration of arctiin.
Visualizations
The following diagrams illustrate a typical workflow for lignan glucoside extraction and the metabolic pathway of dietary lignans in the human body.
Caption: Experimental workflow for lignan glucoside extraction.
Caption: Metabolic pathway of dietary lignan glucosides in humans.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to (-)-Isolariciresinol 9'-O-glucoside and Its Sulfate and Glucuronide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plant-derived lignan (B3055560), (-)-Isolariciresinol 9'-O-glucoside, and its primary metabolic products, the sulfate (B86663) and glucuronide conjugates. While direct comparative studies on the biological activities of these specific metabolites are limited, this document synthesizes available experimental data on related lignan compounds to offer insights into their potential pharmacological profiles.
Introduction
This compound is a naturally occurring lignan glycoside found in various plants. Upon ingestion, it undergoes significant metabolism, primarily orchestrated by the gut microbiota and subsequent phase II detoxification pathways in the body. The initial deglycosylation by gut bacteria yields the aglycone, (-)-isolariciresinol. This, along with other dietary lignans (B1203133), can be further converted by intestinal microflora into enterolignans, namely enterodiol (B191174) and enterolactone. These absorbed compounds are then subjected to conjugation in the liver and other tissues, resulting in the formation of sulfate and glucuronide metabolites that are more readily excreted. Understanding the biological activities of the parent glucoside versus its major metabolites is crucial for evaluating its potential health benefits and for the development of lignan-based therapeutic agents.
Metabolic Pathway of this compound
The metabolic journey of this compound involves several key steps, beginning in the gut and continuing in the host's tissues. This process significantly alters the bioavailability and biological activity of the parent compound.
Caption: Metabolic Pathway of this compound.
Comparative Biological Activities
The biological activities of this compound and its metabolites are primarily focused on their antioxidant, anti-inflammatory, and estrogenic properties. The following sections and tables summarize the available data, drawing comparisons from studies on closely related lignan compounds where direct data is unavailable.
Antioxidant Activity
Lignans are recognized for their antioxidant properties, which are attributed to their phenolic structure that can scavenge free radicals. The metabolic conversion of the glucoside to its aglycone and subsequently to enterolignans appears to modulate this activity.
| Compound/Metabolite | Antioxidant Activity (Relative Potency) | Experimental Model | Reference |
| Secoisolariciresinol (B192356) diglucoside (SDG) | Weaker than its aglycone and enterolignan metabolites. | Linoleic acid peroxidation and deoxyribose assays. | [1] |
| Secoisolariciresinol (Aglycone of SDG) | More potent than SDG. | Linoleic acid peroxidation and deoxyribose assays. | [1] |
| Enterodiol | More potent than SDG. | Linoleic acid peroxidation and deoxyribose assays. | [1] |
| Enterolactone | More potent than SDG. | Linoleic acid peroxidation and deoxyribose assays. | [1] |
| General Effect of Sulfation/Glucuronidation | Generally diminishes radical scavenging activity. | Various radical scavenging assays on flavonolignans. | [2] |
Note: Data for this compound and its specific metabolites is not available. The data presented is for the structurally related lignan, secoisolariciresinol diglucoside (SDG), and its metabolites.
Anti-inflammatory Activity
The anti-inflammatory effects of lignans are often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. The aglycone form is generally considered more active than the glycoside. The activity of the conjugated metabolites is less clear, but conjugation is a common mechanism for reducing the biological activity of xenobiotics.
Caption: Lignan modulation of the NF-κB signaling pathway.
Estrogenic Activity
Lignans are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERs) and exert weak estrogenic or anti-estrogenic effects. This activity is highly dependent on the specific lignan structure, with the enterolignans, enterodiol and enterolactone, being the most studied for these effects. The parent glycosides are generally considered inactive until metabolized to their aglycone and enterolignan forms. The impact of sulfation and glucuronidation on estrogenic activity is not well-defined for lignans, but for other phytoestrogens, conjugation often reduces receptor binding affinity.
| Compound/Metabolite | Estrogenic Activity | Experimental Model | Reference |
| Lignan Glycosides (General) | Generally considered inactive. | Assumed based on metabolic studies. | [3] |
| Enterodiol | Weakly estrogenic. | Estrogen receptor binding assays, cell proliferation assays. | [3] |
| Enterolactone | Weakly estrogenic. | Estrogen receptor binding assays, cell proliferation assays. | [3] |
| General Effect of Sulfation/Glucuronidation | Likely reduces estrogen receptor binding and activity. | Inferred from studies on other phytoestrogens. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of common protocols used to assess the biological activities of lignans and their metabolites.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of Reagents : A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compounds are dissolved in the same solvent at various concentrations.
-
Assay Procedure : An aliquot of the test compound solution is mixed with the DPPH solution in a microplate well or cuvette. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100, where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined.[4][5][6][7][8]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture : Macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment : The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation : The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for a longer period (e.g., 24 hours).
-
Measurement of Nitrite (B80452) : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
-
Calculation : A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.
Estrogenic Activity: E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay
This assay measures the estrogen-dependent proliferation of human breast cancer cells (e.g., MCF-7) that express estrogen receptors.
-
Cell Culture : MCF-7 cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Assay Setup : Cells are seeded in multi-well plates and allowed to attach.
-
Treatment : The cells are then treated with various concentrations of the test compound or a positive control (e.g., 17β-estradiol).
-
Incubation : The plates are incubated for a period of 4 to 6 days to allow for cell proliferation.
-
Measurement of Cell Proliferation : Cell proliferation can be quantified using various methods, such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting.
-
Analysis : The proliferative effect of the test compound is compared to that of the positive control to determine its relative estrogenic activity.[9]
Conclusion
The available evidence suggests that this compound is a precursor to more biologically active compounds. Its metabolism by the gut microbiota to the aglycone, (-)-isolariciresinol, and subsequently to the enterolignans, enterodiol and enterolactone, appears to be a critical step for unlocking its antioxidant and estrogenic potential. The subsequent sulfation and glucuronidation of these active metabolites are likely detoxification pathways that facilitate their excretion and may diminish their biological activity.
For drug development professionals, these findings suggest that targeting the delivery of the aglycone or the enterolignans, or modulating gut microbial activity to enhance their production from dietary glucosides, may be more effective strategies than administering the parent glucoside itself. Further research is warranted to directly compare the in vitro and in vivo activities of this compound with its specific sulfate and glucuronide metabolites to fully elucidate their pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. research.aalto.fi [research.aalto.fi]
- 5. researchgate.net [researchgate.net]
- 6. research.aalto.fi [research.aalto.fi]
- 7. Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assaying the estrogenicity of phytoestrogens in cells of different estrogen sensitive tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the synergistic effects of (-)-Isolariciresinol 9'-O-glucoside with other compounds
Evaluating Synergistic Effects of Lignans (B1203133) in Combination Therapies: A Comparative Guide
Disclaimer: As of December 2025, a comprehensive review of published scientific literature yielded no specific experimental studies detailing the synergistic effects of (-)-Isolariciresinol 9'-O-glucoside with other compounds. Therefore, this guide provides a comparative framework based on data from structurally related lignans, such as secoisolariciresinol (B192356) and sesamin. The methodologies and data presented serve as a reference for researchers and drug development professionals interested in designing and evaluating studies for this compound or other novel compounds.
Lignans, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] A key area of interest is their potential to act synergistically with conventional chemotherapeutic agents and other bioactive compounds. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects, which can lead to enhanced therapeutic efficacy and a reduction in dose-related toxicity.[3]
This guide compares the synergistic activities of well-studied lignans and outlines the standard experimental protocols used to quantify these interactions.
Data Presentation: Synergistic Effects of Lignans with Other Compounds
The following table summarizes key findings from studies on lignans that have demonstrated synergistic effects in preclinical cancer models.
| Lignan (B3055560)/Metabolite | Combination Agent | Cancer Model / Cell Line | Observed Synergistic Effect | Quantitative Data (Combination Index - CI) |
| Sesamin | γ-Tocotrienol | Mouse (+SA) & Human (MCF-7, MDA-MB-231) Mammary Cancer Cells | Potentiated antiproliferative and growth inhibitory effects. The combination induced G1 cell cycle arrest.[4][5] | Synergistic interaction confirmed (CI < 1). Specific values are dose and cell line dependent.[5] |
| Secoisolariciresinol (SECO) | Doxorubicin (DOX) | Doxorubicin-Resistant Human Breast Cancer Cells (NCI/ADR-RES) | Re-sensitized resistant cancer cells to doxorubicin, enhancing its cytotoxic effect.[6] | Data suggests a significant enhancement of doxorubicin's cytotoxicity in the presence of SECO.[6] |
| Enterolactone (Metabolite of SDG) | Docetaxel, Doxorubicin, Carboplatin (in combination with Metformin) | Human Metastatic Breast Cancer Cells (SKBR3, MDA-MB-231) | Significantly enhanced the cytotoxicity of low concentrations of chemotherapeutic drugs.[1] | The three-compound combination significantly decreased cancer cell viability compared to the chemo-agent alone.[1] |
Experimental Protocols: Assessing Synergistic Effects
The quantitative evaluation of synergy is critical for the preclinical validation of combination therapies. The Chou-Talalay method, which calculates a Combination Index (CI), is the most widely accepted methodology.[7][8]
Cell Viability and IC50 Determination
-
Objective: To determine the concentration of each compound that inhibits 50% of cell growth (IC50).
-
Methodology (MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of each compound individually (e.g., Lignan A, Compound B) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot cell viability against compound concentration to generate dose-response curves and calculate the IC50 value for each compound using non-linear regression analysis.
-
Combination Analysis (Chou-Talalay Method)
-
Objective: To determine if the combination of two compounds results in a synergistic, additive, or antagonistic effect.
-
Methodology:
-
Experimental Design: Based on the individual IC50 values, select a fixed, non-toxic, or equipotent ratio of the two compounds for combination testing.[3][8] Alternatively, a matrix of varying concentrations of both drugs can be tested.
-
Treatment: Treat cells with the individual compounds and their combinations at several dose levels (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT) as described above for all treatment groups.
-
Data Analysis and Combination Index (CI) Calculation:
-
The effect of each combination is used to calculate the CI value using specialized software like CompuSyn.[8][9]
-
The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a given effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
-
Interpretation of CI Values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism[10]
-
-
-
Isobologram Analysis
-
Objective: To graphically represent the interaction between two compounds.
-
Methodology:
-
An isobologram plots the doses of two drugs required to achieve a specific, constant effect (e.g., IC50).[11][12]
-
The individual doses of Drug A and Drug B that produce the effect are plotted on the x and y axes, respectively. A straight line connecting these two points is the "line of additivity."
-
The dose combinations of Drug A and Drug B that produce the same effect are plotted on the graph.
-
Interpretation:
-
Points falling below the line indicate synergy .
-
Points falling on the line indicate an additive effect .
-
Points falling above the line indicate antagonism .[12]
-
-
Mandatory Visualizations
The following diagrams illustrate a typical workflow for synergy evaluation and a relevant biological pathway influenced by lignan combinations.
References
- 1. Flaxseed Lignans Enhance the Cytotoxicity of Chemotherapeutic Agents against Breast Cancer Cell Lines MDA-MB-231 and SKBR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 4. Sesamin synergistically potentiates the anticancer effects of γ-tocotrienol in mammary cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Anticancer Effect of Tocotrienol Combined with Chemotherapeutic Agents or Dietary Components: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mythreyaherbal.com [mythreyaherbal.com]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. punnettsquare.org [punnettsquare.org]
- 11. Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2 - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00011A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (-)-Isolariciresinol 9'-O-glucoside
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (-)-Isolariciresinol 9'-O-glucoside. The following procedures are based on available safety data for similar compounds and general laboratory best practices.
1. Hazard Assessment
Based on the Safety Data Sheet (SDS) for the structurally related compound Secoisolariciresinol Diglucoside, this compound is not classified as a hazardous substance.[1] According to the available data, it does not present any significant irritant effects on the skin or eyes, nor is it known to have sensitizing effects.[1] However, as with any chemical substance, it is prudent to follow standard precautionary measures for handling chemicals.[1]
2. Personal Protective Equipment (PPE)
While the available data suggests minimal hazards, the following PPE is recommended as a standard laboratory practice to minimize any potential exposure.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from any accidental splashes or airborne particles. |
| Hand Protection | Nitrile or latex gloves | Although no specific glove material has been recommended due to a lack of testing, impermeable gloves provide a necessary barrier against direct skin contact.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from potential contamination. |
| Respiratory Protection | Not generally required for small quantities | In cases of generating dust or aerosols, a dust mask or working in a ventilated hood is advised.[1] |
3. Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Handling:
-
Avoid direct contact with skin and eyes.
-
Minimize dust generation and accumulation.
-
Use in a well-ventilated area or under a chemical fume hood.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place, away from direct sunlight.
-
Recommended storage for the powder form is at -20°C for long-term stability.[2]
-
4. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
5. Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
